HMB-Val-Ser-Leu-VE
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMRGLFGXKLJC-VOSPOJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HMB-Val-Ser-Leu-VE: An In-Depth Technical Guide on its Mechanism of Action as a Selective Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMB-Val-Ser-Leu-VE is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome, exhibiting high selectivity for the trypsin-like activity mediated by the β2 subunit.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and potential therapeutic implications. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction: The Ubiquitin-Proteasome System and Its Therapeutic Targeting
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction pathways, and eliminating damaged or misfolded proteins.[1][2] The 26S proteasome, the central protease of the UPS, is a large multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure containing the proteolytic active sites. In mammals, these active sites are located on three distinct β-subunits: the β1 subunit with caspase-like (or post-glutamyl peptide hydrolyzing) activity, the β2 subunit with trypsin-like activity, and the β5 subunit with chymotrypsin-like activity.[5]
Given its central role in cellular function, the proteasome has emerged as a key therapeutic target, particularly in oncology. Inhibitors of the proteasome can disrupt the degradation of pro-apoptotic proteins and cell cycle regulators, leading to programmed cell death in cancer cells. While first-generation proteasome inhibitors like bortezomib target both the β5 and β1 subunits, there is growing interest in developing subunit-selective inhibitors to potentially enhance efficacy and reduce off-target effects. This compound represents a class of highly selective inhibitors targeting the β2 subunit.
This compound: A Selective Inhibitor of the β2 Subunit
This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. This reactive group acts as a Michael acceptor for the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 subunit, leading to irreversible covalent modification and inhibition.[2][5]
Biochemical Properties and Potency
This compound is characterized by its high potency and selectivity for the trypsin-like activity of the 20S proteasome.
| Parameter | Value | Reference |
| Target | β2 subunit of the 20S Proteasome (Trypsin-like activity) | [1][2][6] |
| IC50 (β2 activity) | 33 nM | [1][2][3][6][7] |
| IC50 (β1 and β5 activity) | > 10 µM | [6] |
| Mechanism | Irreversible, Covalent | [1][2] |
| Cell Permeability | Yes | [1][2][6] |
| CAS Number | 862891-04-1 | [1][6][8] |
| Molecular Formula | C26H39N3O7 | [6][8] |
Core Mechanism of Action
The primary mechanism of action of this compound is the selective and irreversible inhibition of the β2 subunit of the 20S proteasome. This targeted inhibition prevents the cleavage of polypeptide substrates after basic amino acid residues, a key step in the overall protein degradation process mediated by the proteasome.
References
- 1. Peptidyl Vinyl Ester Derivatives: New Class of Selective Inhibitors of Proteasome Trypsin-Like Activity [ouci.dntb.gov.ua]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. apexbt.com [apexbt.com]
- 5. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on HMB-Val-Ser-Leu-VE and 20S Proteasome Trypsin-Like Activity
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
The 20S proteasome is a critical multi-catalytic complex responsible for intracellular protein degradation, a cornerstone of cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, each attributed to specific active sites within its β-subunits. The trypsin-like activity, localized to the β2 subunit, is responsible for cleaving peptide bonds following basic amino acid residues. The development of specific inhibitors for each catalytic activity is paramount for dissecting the nuanced roles of the proteasome in various cellular processes and for developing targeted therapeutics. This document provides a comprehensive overview of the peptidyl vinyl ester, HMB-Val-Ser-Leu-VE, a compound initially reported as a potent and selective inhibitor of the 20S proteasome's trypsin-like activity. We will delve into its mechanism of action, present quantitative data on its inhibitory potential, detail relevant experimental protocols, and discuss the broader context of its constituent components.
The 20S Proteasome and its Catalytic Activities
The 26S proteasome is the central protease of the ubiquitin-proteasome system (UPS) in eukaryotic cells. It is composed of a 20S core particle (CP) that contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize and unfold ubiquitinated protein substrates.[1] The 20S proteasome is a cylindrical complex formed by four stacked heptameric rings (α7β7β7α7).[1] The proteolytic activities reside within the two inner β-rings.
The three major proteolytic activities of the constitutive 20S proteasome are:
-
Chymotrypsin-like (CT-L): Mediated by the β5 subunit, this is typically the most dominant activity, cleaving after hydrophobic residues.[1][2]
-
Trypsin-like (T-L): Mediated by the β2 subunit, it cleaves after basic residues like arginine and lysine.[1][2]
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit, it cleaves after acidic residues.[1][2]
Selective inhibition of these distinct activities is a key strategy for understanding their individual contributions to protein degradation and cellular signaling.
This compound: A Putative Selective Inhibitor
This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. It was first described as an irreversible, cell-permeable, and highly specific inhibitor of the trypsin-like activity of the 20S proteasome.[3] The "HMB" designation refers to a 3-hydroxy-2-methyl-benzoyl group attached to the N-terminus of the peptide sequence (Val-Ser-Leu).
Quantitative Data: Inhibitory Activity
The initial characterization of this compound demonstrated potent and selective inhibition of the 20S proteasome's trypsin-like activity. The reported half-maximal inhibitory concentration (IC50) highlights this specificity.
| Compound | Target Activity | IC50 (nM) | Source |
| This compound | 20S Proteasome Trypsin-Like (T-L) | 33 | [3][4] |
It is crucial to note that while initially reported as a potent β2-specific inhibitor, a subsequent review mentioned that 3-hydroxy-2-methyl-benzoyl(HMB)-Val-Ser-Leu-vinyl ester was found to be inactive when re-synthesized by different laboratories.[5] This discrepancy underscores the importance of independent verification in inhibitor development and characterization.
Proposed Mechanism of Action
The proposed mechanism for selective inhibition of the β2 subunit by this compound involves its peptide sequence (Val-Ser-Leu) directing the inhibitor to the active site, and the vinyl ester warhead forming a covalent bond with the active site threonine residue of the β2 subunit. This irreversible binding would lead to sustained inhibition of the trypsin-like activity.
The broader context of the HMB (β-Hydroxy-β-methylbutyrate) moiety is also relevant. HMB is a metabolite of the amino acid leucine and has been shown to reduce protein degradation, partly through inhibition of the ubiquitin-proteasome pathway.[6][7][8]
References
- 1. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of HMB-Val-Ser-Leu-VE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activity of the synthetic tripeptide HMB-Val-Ser-Leu-VE. The content herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Biological Activity: Selective Proteasome Inhibition
This compound is a cell-permeable, irreversible tripeptide vinyl ester that functions as a potent and highly selective inhibitor of the 20S proteasome's trypsin-like activity. The 20S proteasome is a critical component of the ubiquitin-proteasome system, responsible for the degradation of intracellular proteins. It possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-acidic-like). This compound demonstrates remarkable selectivity for the trypsin-like activity, with significantly lower or no activity against the other two catalytic sites.
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.033 µM (33 nM) | 20S Proteasome Trypsin-Like Activity | [Marastoni et al., 2005] |
| IC₅₀ | >10 µM | 20S Proteasome Chymotrypsin-Like Activity | [Marastoni et al., 2005] |
| IC₅₀ | >10 µM | 20S Proteasome Post-Acidic-Like Activity | [Marastoni et al., 2005] |
Table 1: Inhibitory activity of this compound against the catalytic subunits of the 20S proteasome.
| Parameter | Value | Organism/Cell Line | Reference |
| GI₅₀ | 31.6 µM | Trypanosoma brucei | [Steverding et al., 2011] |
| Cytotoxicity | Nontoxic | Colon-carcinoma cell lines (COO115, HCT116) | [Marastoni et al., 2005] |
Table 2: In vitro activity of this compound in biological systems.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a representative methodology for assessing the trypsin-like activity of the 20S proteasome, based on common laboratory practices.
Objective: To determine the inhibitory effect of this compound on the trypsin-like activity of the purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
This compound
-
Fluorogenic substrate for trypsin-like activity (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for the assay.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the purified 20S proteasome, and the different concentrations of this compound. Include a positive control (proteasome with no inhibitor) and a negative control (assay buffer and substrate only).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct signaling pathways modulated by this compound. Its primary mechanism of action is the direct inhibition of the 20S proteasome's trypsin-like activity. The downstream cellular consequences of this specific inhibition are areas for further research. It is important to distinguish this specific tripeptide from the leucine metabolite beta-hydroxy-beta-methylbutyrate (HMB), which is known to influence pathways such as mTOR, and for which signaling information is available but not applicable to this compound.
Experimental Workflow and Logical Relationships
Caption: Workflow for determining the IC50 of this compound against the 20S proteasome.
Caption: Selective inhibition of the 20S proteasome's trypsin-like activity by this compound.
Other Reported Biological Activities
-
Trypanocidal Activity: this compound has demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness), with a GI₅₀ of 31.6 µM.
-
Effects on Cancer Cells: In studies with colon-carcinoma cell lines (COO115 and HCT116), this compound was found to be nontoxic and did not affect cell proliferation.
-
Immunomodulatory Potential: The selective inhibition of the trypsin-like activity by this class of compounds has been suggested to modulate the generation and presentation of immunogenic peptides by MHC class I molecules.
Conclusion
This compound is a valuable research tool for studying the specific roles of the proteasome's trypsin-like activity in various cellular processes. Its high potency and selectivity make it a lead compound for further investigation in the development of therapeutics targeting the proteasome, particularly in areas where selective inhibition is desirable. Further research is warranted to elucidate the downstream signaling consequences of its specific inhibitory action and to explore its full therapeutic potential.
An In-depth Technical Guide to the Vinyl Ester Inhibitor HMB-Val-Ser-Leu-VE
For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive technical overview of HMB-Val-Ser-Leu-VE, a potent and selective vinyl ester tripeptide inhibitor. We will delve into its core mechanism of action, present its inhibitory data in a structured format, and outline the experimental protocols used to characterize this compound.
Core Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor that specifically targets the trypsin-like activity of the 20S proteasome.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, responsible for the degradation of intracellular proteins. This proteolytic complex has multiple catalytic activities, including chymotrypsin-like, trypsin-like, and post-acidic-like activities. This compound exhibits high selectivity for the trypsin-like sites.[3]
The inhibitory activity of this compound stems from its vinyl ester functional group, which acts as a Michael acceptor for the active site threonine residue of the proteasome's β2 subunit, the locus of trypsin-like activity. This covalent modification leads to the irreversible inactivation of the enzyme.
Quantitative Inhibitory Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and selectivity.
| Target | Parameter | Value | Reference |
| 20S Proteasome (Trypsin-like activity) | IC50 | 0.033 µM (33 nM) | [1][2][3][4][5] |
| 20S Proteasome (Chymotrypsin-like activity) | IC50 | >10 µM | [3] |
| 20S Proteasome (Post-acidic-like activity) | IC50 | >10 µM | [3] |
| Trypanosoma brucei | GI50 | 31.6 µM | [3] |
Table 1: Inhibitory Activity of this compound
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
20S Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different catalytic activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrates:
-
Boc-LRR-AMC (for trypsin-like activity)
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Z-LLE-AMC (for post-acidic-like activity)
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to the assay buffer.
-
Add the diluted this compound to the wells containing the proteasome and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human colon-carcinoma cell lines (e.g., C00115, HCT116)[1][2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to evaluate cytotoxicity.
Visualizing the Core Concepts
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Selective inhibition of the 20S proteasome's trypsin-like activity.
Caption: Workflow for biochemical and cell-based characterization.
References
The Role of HMB-Val-Ser-Leu-VE in Cellular Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the molecular interactions of HMB-Val-Ser-Leu-VE, a synthetic peptide derivative, within cellular signaling cascades. A critical point of clarification is the distinction between this compound and β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine. While HMB is known to directly influence the PI3K/Akt/mTOR pathway, current research does not support a direct role for this compound in this specific signaling cascade. Instead, the primary mechanism of action for this compound is the potent and selective inhibition of the 20S proteasome's trypsin-like activity. This guide will elucidate the established function of this compound as a proteasome inhibitor, present its quantitative inhibitory data, detail relevant experimental protocols, and explore the potential indirect downstream effects of proteasome inhibition on the PI3K/Akt/mTOR pathway.
This compound: A Selective Proteasome Inhibitor
This compound is a cell-permeable tripeptide vinyl ester that has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.[1] The 20S proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.
The specificity of this compound for the trypsin-like activity, one of the three major proteolytic activities of the proteasome (the others being chymotrypsin-like and caspase-like), makes it a valuable tool for studying the specific roles of this proteasomal subunit in various biological contexts.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the quantitative data regarding the inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome.
| Target Activity | IC50 Value | Reference |
| Trypsin-like | 0.033 µM (33 nM) | [1] |
| Chymotrypsin-like | >10 µM | [1] |
| Post-acidic-like | >10 µM | [1] |
Experimental Protocols: Measurement of Proteasome Activity
To assess the inhibitory effect of this compound on proteasome activity, a common method is the in-vitro proteasome activity assay using fluorogenic substrates.
In-Vitro Proteasome Activity Assay
Objective: To quantify the trypsin-like, chymotrypsin-like, and caspase-like activities of purified 20S proteasome in the presence and absence of this compound.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES-KOH, pH 7.6, 125 mM KAc, 2.5 mM MgCl2, 1 mM DTT, 0.1 g/L BSA, 1 mM ATP)
-
Fluorogenic substrates:
-
For trypsin-like activity: Boc-LRR-AMC
-
For chymotrypsin-like activity: Suc-LLVY-AMC
-
For caspase-like activity: Z-LLE-AMC
-
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
In the wells of the 96-well plate, add the purified 20S proteasome to the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The Indirect Link: Proteasome Inhibition and the PI3K/Akt/mTOR Pathway
While this compound does not directly target components of the PI3K/Akt/mTOR pathway, its inhibitory action on the proteasome can indirectly influence this critical signaling cascade. The ubiquitin-proteasome system and the PI3K/Akt/mTOR pathway are interconnected and engage in crosstalk to maintain cellular homeostasis.
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cellular stress, including endoplasmic reticulum (ER) stress. This stress can, in turn, modulate the activity of the PI3K/Akt/mTOR pathway. For instance, some studies have shown that proteasome inhibitors can lead to an inactivation of Akt and mTOR.[2] Furthermore, the PI3K/Akt pathway can influence the expression of proteins that are involved in the cellular response to proteasome inhibition.[3] The interplay is complex and can be cell-type and context-dependent.
The diagram below illustrates the established mechanism of this compound and its potential indirect influence on the PI3K/Akt/mTOR pathway.
References
chemical structure and properties of HMB-Val-Ser-Leu-VE
This guide provides a detailed overview of the chemical structure, properties, biological activity, and experimental methodologies related to HMB-Val-Ser-Leu-VE, a peptidyl vinyl ester derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial for its mechanism of action.
The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 862891-04-1 | [1][2][3] |
| Molecular Formula | C₂₆H₃₉N₃O₇ | [2][3][4] |
| Molecular Weight | 505.6 g/mol | [2][3][4] |
| Canonical SMILES | CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | [4] |
| InChI Key | YQKMRGLFGXKLJC-VOSPOJDESA-N | [2] |
| InChI String | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |
Figure 1: Simplified block diagram of this compound's structure.
Physicochemical Properties
This compound is a solid powder at room temperature. Its solubility has been determined in various solvents, which is critical for its use in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Purity | ≥98% | [2][5] |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 5 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 14 | [4] |
| Topological Polar Surface Area | 154 Ų | [4] |
| Solubility | DMF: 20 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:10): 0.5 mg/ml | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |
Biological Activity and Mechanism of Action
This compound is recognized as a cell-permeable, irreversible, and highly selective inhibitor of the 20S proteasome's trypsin-like activity.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the selective degradation of intracellular proteins, thereby regulating key cellular processes such as cell cycle progression and apoptosis.[1]
The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]
Table 3: Inhibitory Activity
| Target | IC₅₀ | GI₅₀ | Reference |
|---|---|---|---|
| 20S Proteasome (Trypsin-like activity) | 33 nM (0.033 µM) | - | [1][2] |
| 20S Proteasome (Chymotrypsin-like activity) | >10 µM | - | [2] |
| 20S Proteasome (Post-acidic-like activity) | >10 µM | - | [2] |
| Trypanosoma brucei | - | 31.6 µM |[2] |
The HMB (β-hydroxy-β-methylbutyrate) component is a metabolite of the amino acid leucine and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein synthesis, often through the mTOR pathway, and inhibiting protein degradation via the ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety complements the direct proteasome inhibition by the vinyl ester group.
Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Figure 3: Proposed signaling actions of the HMB component.
Experimental Findings and Applications
Research has shown that this compound exhibits specific biological effects in various cell types without general toxicity.
Table 4: Summary of Experimental Observations
| System/Cell Line | Observation | Implication | Reference |
|---|---|---|---|
| Colon-carcinoma cell lines (COO115, HCT116) | Non-toxic and did not affect cell proliferation. | The compound has a favorable toxicity profile in these cancer cell lines. | [1] |
| HLA-A2 positive lymphoblastoid cells | Caused a dose-dependent increase of CLG-specific killing. | Suggests the compound may enhance the generation and presentation of immunogenic peptides by MHC class I molecules. | [1] |
| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for trypanosomiasis. |[2] |
These findings highlight the compound's potential in immunology and parasitology research, stemming from its specific modulation of the proteasome.
Experimental Protocols
While the specific synthesis protocol for this compound is detailed in the primary literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is outlined below. Additionally, a cited method for HMB determination in plasma provides a practical example of relevant analytical techniques.
This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB levels in plasma samples.[8]
-
Sample Preparation: Add 25 μL of an internal standard solution (6 mM tropic acid in methanol) to 975 μL of plasma.
-
Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each extraction.
-
Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a nitrogen stream at 50°C.
-
Derivatization: Reconstitute the residue in 50 μL of pyridine and 50 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.
-
Analysis: Inject the final derivatized sample into the GC-MS system for analysis.
The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome inhibitor like this compound in vitro.
Figure 4: General experimental workflow for inhibitor testing.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound CAS#: 862891-04-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trial: Effects of β-Hydroxy-β-Methylbutyrate (HMB)-Enriched vs. HMB-Free Oral Nutritional Supplementation in Malnourished Cirrhotic Patients [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of HMB-Val-Ser-Leu-VE
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMB-Val-Ser-Leu-VE is a potent and selective cell-permeable tripeptide vinyl ester inhibitor of the trypsin-like activity of the 20S proteasome. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, drawing from key research in the field. The information presented herein is intended to support further research and development efforts targeting the ubiquitin-proteasome system.
Core Compound Data
| Property | Value | Reference |
| Formal Name | N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide | [Marastoni et al., 2005] |
| Molecular Formula | C₂₆H₃₉N₃O₇ | [Marastoni et al., 2005] |
| Molecular Weight | 505.6 g/mol | [Marastoni et al., 2005] |
| CAS Number | 862891-04-1 | N/A |
Discovery and Rationale
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, playing a key role in cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing). Inhibition of these activities has emerged as a promising strategy for the treatment of various diseases, including cancer and parasitic infections.
This compound was developed as part of a research effort to create selective inhibitors of the trypsin-like activity of the proteasome. The design strategy involved the synthesis of peptidyl vinyl esters, a class of compounds known to act as irreversible inhibitors of serine and threonine proteases. The specific amino acid sequence and the N-terminal protecting group (HMB, 3-hydroxy-2-methylbenzoyl) were optimized to achieve high potency and selectivity for the β2 subunit of the 20S proteasome, which is responsible for its trypsin-like activity.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving solid-phase or solution-phase peptide synthesis followed by the introduction of the vinyl ester functionality. The following is a generalized experimental protocol based on the methodologies described in the literature.
Experimental Protocol: Synthesis
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
3-Hydroxy-2-methylbenzoic acid (HMB)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
(E)-4-Ethoxy-4-oxobut-2-en-1-amine
-
Solvents (DMF, DCM, etc.)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Val-OH to the resin using a suitable coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).
-
N-terminal Capping: After the final amino acid coupling and subsequent Fmoc deprotection, couple 3-hydroxy-2-methylbenzoic acid (HMB) to the N-terminus of the peptide chain.
-
Cleavage from Resin: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide acid.
-
Vinyl Ester Formation: Couple the C-terminus of the purified peptide with (E)-4-ethoxy-4-oxobut-2-en-1-amine using a standard peptide coupling method to form the final vinyl ester derivative.
-
Purification: Purify the final compound using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.
Biological Activity
Inhibition of 20S Proteasome Activity
This compound is a highly potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.
Quantitative Data: Proteasome Inhibition
| Proteolytic Activity | IC₅₀ (µM) | Reference |
| Trypsin-like (β2) | 0.033 | [Marastoni et al., 2005] |
| Chymotrypsin-like (β5) | > 10 | [Marastoni et al., 2005] |
| Caspase-like (β1) | > 10 | [Marastoni et al., 2005] |
Experimental Protocol: Proteasome Activity Assay
This protocol is a generalized procedure for determining the IC₅₀ values for the inhibition of the different proteasomal activities.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrates:
-
Boc-LRR-AMC (for trypsin-like activity)
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the purified 20S proteasome and the fluorogenic substrates in the assay buffer to their working concentrations. Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and different concentrations of the inhibitor. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorometric plate reader.
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Trypanocidal Activity
This compound has been shown to be active against the bloodstream form of Trypanosoma brucei, the causative agent of African trypanosomiasis.
Quantitative Data: Trypanocidal Activity
| Organism | GI₅₀ (µM) | Reference |
| Trypanosoma brucei | 31.6 | [Steverding et al., 2011] |
Experimental Protocol: Trypanocidal Activity Assay
This protocol outlines a general method for assessing the growth inhibition of T. brucei.
Materials:
-
Trypanosoma brucei bloodstream form culture
-
Complete HMI-9 medium
-
This compound (dissolved in DMSO)
-
Resazurin-based cell viability reagent (e.g., AlamarBlue)
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Cell Culture: Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium.
-
Assay Setup: Seed the parasites at a specific density (e.g., 2 x 10⁴ cells/mL) in a 96-well plate. Add serial dilutions of this compound to the wells. Include control wells with no drug (vehicle control) and wells with no cells (background).
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-24 hours) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of growth inhibition for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration that inhibits growth by 50%).
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.
Experimental Workflow: Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound stands as a significant tool compound for the study of the ubiquitin-proteasome system. Its high potency and selectivity for the trypsin-like activity of the 20S proteasome make it a valuable probe for elucidating the specific roles of this enzymatic subunit in various cellular processes. Furthermore, its demonstrated trypanocidal activity highlights the potential of targeting the proteasome for the development of novel anti-parasitic agents. This guide provides the foundational knowledge and experimental framework to facilitate further investigation and application of this important molecule.
Methodological & Application
Application Notes and Protocols for HMB-Val-Ser-Leu-VE in Proteasome Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that serves as a potent and highly selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[3][4][5][6] The 26S proteasome, the central enzyme of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic-like).[7][8] Selective inhibition of these activities is a key strategy in the development of therapeutics for various diseases, including cancer and inflammatory disorders.[9][10][11] this compound, with its specificity for the trypsin-like activity, provides a valuable tool for investigating the specific roles of this proteasomal subunit.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based proteasome inhibition assays to determine its inhibitory potency and selectivity.
Data Presentation
The inhibitory activity of this compound against the three catalytic activities of the 20S proteasome is summarized in the table below. This data highlights the compound's high selectivity for the trypsin-like activity.
| Proteasome Activity | Inhibitor | IC50 Value | Reference |
| Trypsin-like | This compound | 33 nM | [1][2] |
| Chymotrypsin-like | This compound | > 10 µM | [2] |
| Caspase-like (Post-acidic-like) | This compound | > 10 µM | [2] |
Signaling Pathway
The ubiquitin-proteasome pathway is a complex, multi-step process responsible for the degradation of most intracellular proteins. The following diagram illustrates the key stages of this pathway, from protein ubiquitination to degradation by the proteasome.
Caption: The Ubiquitin-Proteasome Pathway.
Experimental Protocols
Biochemical Assay for Trypsin-Like Proteasome Activity
This protocol outlines the determination of the in vitro inhibitory activity of this compound on the trypsin-like activity of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound
-
Fluorogenic substrate for trypsin-like activity (e.g., Boc-LRR-AMC)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Prepare proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to a final concentration of 0.5 nM.
-
Assay setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound dilutions to the sample wells.
-
Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the diluted proteasome solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate reaction: Add 20 µL of the trypsin-like substrate (e.g., 100 µM final concentration) to all wells to start the reaction.
-
Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Trypsin-Like Proteasome Activity
This protocol describes a method to assess the inhibitory effect of this compound on the trypsin-like proteasome activity in living cells using a commercially available luminescent assay kit (e.g., Proteasome-Glo™ Trypsin-Like Cell-Based Assay).
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
This compound
-
Proteasome-Glo™ Trypsin-Like Cell-Based Assay Kit (or equivalent)
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell seeding: Seed cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and the corresponding DMSO concentration as a control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment time (e.g., 1-4 hours).
-
Assay reagent preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence measurement:
-
Equilibrate the plate and the prepared reagent to room temperature.
-
Add 100 µL of the Proteasome-Glo™ reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes at a low speed.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing proteasome inhibitors like this compound.
Caption: Experimental workflow for proteasome inhibitor characterization.
References
- 1. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubiqbio.com [ubiqbio.com]
- 5. Back to your heart: Ubiquitin proteasome system-regulated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.kr]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: HMB-Val-Ser-Leu-VE Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following document provides detailed application notes and experimental protocols for the evaluation of a novel therapeutic agent, designated as HMB-Val-Ser-Leu-VE, in the context of multiple myeloma (MM) cell lines. This agent is hypothesized to be an antibody-drug conjugate (ADC) or a similar targeted delivery vehicle. For the purposes of this document, "HMB-Val-Ser-Leu" is considered a novel peptide linker designed for cleavage within the target cell, and "VE" represents a cytotoxic payload, likely a derivative of auristatin E (vedotin/MMAE), a potent microtubule-disrupting agent. These protocols are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on key cellular signaling pathways in multiple myeloma.
Data Presentation
Quantitative data from experimental evaluations should be summarized for clear interpretation and comparison. The following tables provide a recommended structure for presenting such data.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Description | IC50 (nM) after 72h |
| RPMI-8226 | Human MM; IL-6 independent | Data |
| U-266 | Human MM; IL-6 secreting | Data |
| NCI-H929 | Human MM; t(4;14) | Data |
| MM.1S | Human MM; Dexamethasone-sensitive | Data |
| KMS-12-BM | Human MM; t(11;14) | Data |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| RPMI-8226 | Control (Vehicle) | Data | Data |
| IC50 Concentration | Data | Data | |
| U-266 | Control (Vehicle) | Data | Data |
| IC50 Concentration | Data | Data |
Table 3: Cell Cycle Analysis Following Treatment with this compound
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| RPMI-8226 | Control (Vehicle) | Data | Data | Data |
| IC50 Concentration (24h) | Data | Data | Data | |
| U-266 | Control (Vehicle) | Data | Data | Data |
| IC50 Concentration (24h) | Data | Data | Data |
Table 4: Modulation of Key Signaling Proteins by this compound
| Cell Line | Protein Target | Treatment | Fold Change vs. Control (Normalized to Loading Control) |
| RPMI-8226 | Cleaved PARP | IC50 (24h) | Data |
| Cleaved Caspase-3 | IC50 (24h) | Data | |
| p-Akt (Ser473) | IC50 (6h) | Data | |
| Bcl-2 | IC50 (24h) | Data |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: RPMI-8226, U-266, NCI-H929, MM.1S, and other relevant MM cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. For specific cell lines like U-266, IL-6 may be required.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging and resuspending in fresh medium.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by the treatment.
-
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the treatment on cell cycle progression.
-
Procedure:
-
Treat 1 x 10^6 cells with this compound at the IC50 concentration for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
5. Western Blotting
-
Objective: To analyze the expression levels of key proteins involved in apoptosis and other signaling pathways.
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Akt, p-Akt, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathways and Workflows
Caption: Hypothetical mechanism of action for this compound in MM cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical cascade from treatment to cell death in multiple myeloma.
Determining the Effective In Vitro Concentration of HMB-Val-Ser-Leu-VE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with a reported IC50 value of 33 nM for its enzymatic inhibition.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in various diseases, including cancer. While the chymotrypsin-like activity of the proteasome is the primary target for many anti-cancer drugs, the roles of the trypsin-like and caspase-like activities are also of significant interest.
The HMB (β-hydroxy-β-methylbutyrate) moiety of this compound is a metabolite of the amino acid leucine and is known to be involved in modulating protein synthesis and degradation through pathways such as the mTOR and ubiquitin-proteasome systems. The peptide sequence Val-Ser-Leu may serve as a substrate for intracellular proteases, potentially influencing its mechanism of action.
Interestingly, initial studies have indicated that this compound is nontoxic to certain colon carcinoma cell lines and does not affect their proliferation.[1] However, it has been shown to modulate the generation and presentation of immunogenic peptides by MHC class I molecules, suggesting a potential role in immunotherapy.[1] This profile suggests that its "effective concentration" in vitro may not always be defined by direct cytotoxicity but by other biological effects. Therefore, a multi-assay approach is recommended to fully characterize its in vitro activity.
These application notes provide a comprehensive set of protocols to determine the effective concentration of this compound in various cancer cell lines by assessing its impact on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Trypsin-Like Activity) | 33 nM | 20S Proteasome | [1][2] |
| Cytotoxicity | Nontoxic | Colon Carcinoma (COO115, HCT116) | [1] |
| Effect on Cell Proliferation | No effect | Colon Carcinoma (COO115, HCT116) | [1] |
| Immunomodulatory Effect | Enhanced CTL killing | HLA-A2 positive lymphoblastoid cells | [1] |
Experimental Protocols
Cell Viability Assays (MTT/MTS)
To determine the effect of this compound on cell viability, a colorimetric assay such as MTT or MTS can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 value, if applicable.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blot for Signaling Pathway Analysis
To investigate the effect of this compound on the mTOR and ubiquitin-proteasome pathways, Western blotting can be performed to detect changes in the levels and phosphorylation status of key proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
Application Note: Protocol for Assessing HMB-Val-Ser-Leu-VE Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMB-Val-Ser-Leu-VE is a cell-permeable, tripeptide vinyl ester that functions as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 0.033 µM.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis.[2][3] This makes proteasome inhibitors a key area of interest in cancer therapeutics. The vinyl ester group within this compound acts as a pharmacophore, interacting with the catalytic threonine residue of the proteasome.[2][4] While initial studies have shown this compound to be non-toxic in certain cancer cell lines, a comprehensive assessment of its cytotoxic potential across various cell types is crucial for its development as a potential therapeutic agent.[3]
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on cell viability and apoptosis induction.
Core Concepts: Understanding the Compound
Contrary to the typical structure of an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC), this compound is a singular molecular entity. The components of its name do not represent a separate linker and payload in the conventional sense.
-
HMB (N-(3-hydroxy-2-methylbenzoyl)) : This is an N-terminal capping group.
-
Val-Ser-Leu : This is a tripeptide sequence that provides specificity for the proteasome's active site.
-
VE (Vinyl Ester) : This functional group is the reactive moiety that forms a covalent bond with the active site threonine of the proteasome, thereby inhibiting its activity.[2][4] It is an integral part of the inhibitor itself.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cell Viability (IC50 Values) determined by MTT Assay
| Cell Line | This compound IC50 (µM) | Bortezomib (Positive Control) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| Cancer Cell Line 1 (e.g., MM.1S) | Insert experimental data | Insert experimental data | Insert experimental data |
| Cancer Cell Line 2 (e.g., HeLa) | Insert experimental data | Insert experimental data | Insert experimental data |
| Normal Cell Line (e.g., HFF-1) | Insert experimental data | Insert experimental data | Insert experimental data |
Table 2: Apoptosis Induction (Caspase-3/7 Activity)
| Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| This compound (IC50) | Insert experimental data |
| This compound (2x IC50) | Insert experimental data |
| Bortezomib (Positive Control, IC50) | Insert experimental data |
| Staurosporine (Positive Control, 1 µM) | Insert experimental data |
| Vehicle Control (e.g., 0.1% DMSO) | 1.0 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Bortezomib (positive control proteasome inhibitor)
-
Doxorubicin (positive control cytotoxic agent)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also prepare dilutions for positive controls (Bortezomib, Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.1%).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
Materials:
-
This compound
-
Bortezomib (positive control)
-
Staurosporine (positive control for apoptosis induction)
-
Selected cell lines
-
Complete cell culture medium
-
White, opaque-walled 96-well plates (for luminescence-based assays)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a density of 10,000 cells/well in 80 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare dilutions of this compound at concentrations corresponding to the IC50 and 2x IC50 values determined from the MTT assay.
-
Prepare positive controls (Bortezomib at its IC50, Staurosporine at 1 µM) and a vehicle control.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold increase in caspase-3/7 activity for each treatment relative to the vehicle control.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the inhibition of the proteasome by this compound.
References
Troubleshooting & Optimization
troubleshooting HMB-Val-Ser-Leu-VE experimental variability
Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and answer frequently asked questions related to the use of this compound.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of the 20S proteasome.[1] It specifically targets the trypsin-like activity of the proteasome with a reported IC50 value of 33 nM.[1] The "VE" in its name stands for vinyl ester, which acts as a reactive group, likely forming a covalent bond with the active site of the proteasome. Its primary mechanism of action is the inhibition of proteasomal degradation of cellular proteins, which can lead to the accumulation of proteins that regulate cell cycle progression and apoptosis.[1]
Q2: Is this compound a payload for an antibody-drug conjugate (ADC)?
A2: While this compound contains a peptide sequence (Val-Ser-Leu) and a reactive group (vinyl ester), it is primarily described in the scientific literature as a standalone proteasome inhibitor.[1][2] Peptide linkers are common in ADCs, with sequences like Val-Cit being widely used to connect cytotoxic payloads to antibodies.[3][4][5][6] Experimental variability with peptide-based molecules can occur in both contexts. This guide will address issues related to this compound as a proteasome inhibitor and also cover relevant troubleshooting for peptide linkers in ADCs, given the potential for overlapping challenges.
Q3: What are the key signaling pathways affected by this compound?
A3: By inhibiting the proteasome, this compound can affect multiple downstream signaling pathways. A primary pathway impacted is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, many of which are involved in cell survival and proliferation. Additionally, proteasome inhibition can induce cellular stress and trigger apoptotic pathways.[7][8]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For lyophilized peptides like this compound, it is recommended to store them at -20°C or colder, protected from light.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, which can decrease stability.[9] For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]
Troubleshooting Experimental Variability
Variability in experiments involving this compound can arise from multiple factors, from compound handling to assay execution. Below are common issues and recommended solutions.
Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Apoptosis)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High well-to-well variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough but gentle mixing of the compound in the media before adding to cells. |
| Lower than expected potency (high IC50) | Compound degradation, incorrect concentration calculation, cell line resistance. | Prepare fresh stock solutions of this compound. Verify calculations for dilutions. Confirm the proteasome dependency of the cell line used. Consider using a positive control proteasome inhibitor. |
| Inconsistent results between experiments | Variation in cell passage number, differences in incubation times, variability in reagent preparation. | Use cells within a consistent and low passage number range. Standardize all incubation times precisely. Prepare fresh reagents for each experiment whenever possible. |
| Precipitation of the compound in media | Poor solubility of the peptide in the final assay concentration. | Dissolve the peptide in a small amount of an appropriate solvent (e.g., DMSO) before diluting in aqueous media. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Variability in Proteasome Activity Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence/absorbance | Contamination of reagents, autofluorescence from compounds or cell lysates. | Use high-purity reagents and sterile techniques. Run appropriate controls, including wells with lysate only and media only, to determine background levels. |
| Low signal-to-noise ratio | Insufficient proteasome activity in the sample, suboptimal substrate concentration. | Ensure sufficient protein concentration in the cell or tissue lysate. Optimize the substrate concentration to be near the Km for the enzyme. |
| Inconsistent readings between replicates | Pipetting errors, temperature fluctuations during the assay. | Use calibrated pipettes and proper pipetting techniques. Ensure the plate is incubated at a stable temperature. |
| Assay not showing inhibition with this compound | Inactive compound, incorrect assay conditions for the specific proteasome subunit. | Test the activity of the compound with a positive control lysate. Ensure the assay is optimized for trypsin-like activity, which this compound specifically inhibits. |
Issues Related to Peptide Stability (Relevant to this compound and ADC Linkers)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of activity over time in solution | Hydrolysis or oxidation of the peptide. | Prepare fresh solutions before each experiment. Avoid storing peptides in solution for extended periods. For peptides containing sensitive residues, consider using buffers purged with inert gas.[10] |
| Variability between different lots of the synthetic peptide | Differences in purity or counter-ion content (e.g., TFA). | Purchase peptides from a reputable source with documented quality control. If high sensitivity is required, consider performing a qualification of new lots against a reference standard. Be aware that TFA from peptide synthesis can affect cell viability in some assays.[10] |
| Inconsistent cleavage of peptide linkers in ADCs (in vitro/in vivo) | Differences in enzyme expression between cell lines or species-specific enzyme activity (e.g., mouse vs. human plasma). | Characterize the expression of relevant proteases (e.g., cathepsins) in your cell lines. Be aware that some peptide linkers, like Val-Cit, are unstable in mouse plasma due to carboxylesterase activity, which can lead to premature payload release and variability in preclinical models.[4][6][11] |
Quantitative Data Summary
Table 1: Inhibitory Activity of Proteasome Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/System |
| This compound | Trypsin-like activity of 20S Proteasome | 33 | Purified 20S Proteasome |
| Bortezomib | Chymotrypsin-like activity | Varies (e.g., ~7 nM) | Multiple Myeloma Cell Lines |
| Carfilzomib | Chymotrypsin-like activity | Varies (e.g., ~5 nM) | Multiple Myeloma Cell Lines |
Note: IC50 values can vary significantly based on experimental conditions.[12][13][14]
Table 2: Stability of Common Peptide Linkers for ADCs
| Linker | Cleavage Enzyme | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Val-Cit | Cathepsin B | Generally Stable | Unstable (cleaved by carboxylesterase 1c) | High potential for variability in mouse models.[4][6][11] |
| Val-Ala | Cathepsin B | Generally Stable | More stable than Val-Cit | May offer improved stability in mouse models compared to Val-Cit.[4] |
| GGFG | Cathepsin B | Stable | Stable | Used in clinically approved ADCs. |
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add the solubilizing agent. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value.
Protocol 2: General Procedure for a Proteasome Activity Assay
-
Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing buffer. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black plate, add the cell lysate to each well. For inhibitor wells, pre-incubate the lysate with this compound for a specified time.
-
Substrate Addition: Add the fluorogenic proteasome substrate specific for the trypsin-like activity.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and take kinetic readings over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates of the inhibited wells to the control wells to determine the percent inhibition.
Visualizations
Caption: Simplified signaling pathway of proteasome inhibition by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
optimizing HMB-Val-Ser-Leu-VE incubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of HMB-Val-Ser-Leu-VE in their experiments, specifically focusing on determining the maximal inhibitory incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, irreversible inhibitor that specifically targets the trypsin-like activity of the 20S proteasome, with a reported IC50 of 33 nM.[1][2] The vinyl ester moiety of the compound covalently binds to the active site of the proteasome. The HMB (β-hydroxy-β-methylbutyrate) component, a metabolite of leucine, is known to be involved in stimulating protein synthesis via the mTOR pathway and inhibiting protein degradation through the ubiquitin-proteasome pathway.
Q2: How does incubation time affect the inhibitory activity of this compound?
A2: As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. Longer incubation times generally lead to greater inhibition as more proteasome units become covalently bound by the inhibitor. However, excessively long incubation periods can lead to off-target effects or secondary effects due to prolonged pathway inhibition, which may confound experimental results. Therefore, it is crucial to determine the optimal incubation time that yields maximal specific inhibition.
Q3: What are the key signaling pathways affected by this compound?
A3: The primary pathway inhibited by this compound is the ubiquitin-proteasome pathway , which is essential for the degradation of most intracellular proteins, thereby playing a critical role in cell cycle progression, apoptosis, and signal transduction. Additionally, the HMB component may influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibition Observed | 1. Suboptimal Incubation Time: The incubation period may be too short for the irreversible inhibitor to effectively bind to the proteasome. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the peptide-drug conjugate. 4. Cell Health: The cells used in the assay may be unhealthy or have low metabolic activity. | 1. Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocol below). 2. Perform a dose-response experiment to identify the optimal concentration. 3. Store the compound at -20°C and protect it from light. Prepare fresh solutions for each experiment. 4. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of the compound or reagents. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| Unexpected Cellular Effects | 1. Off-Target Effects: Prolonged incubation or high concentrations may lead to non-specific cellular responses. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration. | 1. Optimize incubation time and concentration to use the lowest effective dose for the shortest necessary time. 2. Include a vehicle control (cells treated with the same concentration of solvent) in your experimental design. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a time-course experiment to determine the incubation time required for this compound to achieve maximal inhibition of proteasome activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Proteasome activity assay kit (e.g., fluorometric assay for chymotrypsin-like activity)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease inhibitor cocktail (optional, depending on the assay kit)
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentration. A concentration of 10x the IC50 is a good starting point.
-
Treatment: Remove the medium from the wells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Incubation: Incubate the plate at 37°C and 5% CO2. At each designated time point (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), proceed to the next step for a set of wells.
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Proteasome Activity Assay:
-
Transfer the cell lysates to a new 96-well black plate.
-
Add the proteasome substrate from the assay kit to each well.
-
Incubate at 37°C for the time recommended in the assay kit protocol, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with lysis buffer and substrate but no cells).
-
Calculate the percentage of inhibition for each time point relative to the vehicle control.
-
Plot the percentage of inhibition versus incubation time to determine the time at which maximal inhibition is reached.
-
Data Presentation
Table 1: Hypothetical Data for Incubation Time Optimization of this compound
| Incubation Time (hours) | Proteasome Activity (RFU) - Vehicle Control | Proteasome Activity (RFU) - this compound | % Inhibition |
| 0.5 | 1500 | 1200 | 20.0% |
| 1 | 1520 | 988 | 35.0% |
| 2 | 1480 | 666 | 55.0% |
| 4 | 1510 | 453 | 70.0% |
| 6 | 1490 | 328 | 78.0% |
| 8 | 1500 | 255 | 83.0% |
| 12 | 1530 | 214 | 86.0% |
| 24 | 1480 | 207 | 86.0% |
RFU: Relative Fluorescence Units
Mandatory Visualizations
References
common issues with HMB-Val-Ser-Leu-VE stability and storage
Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C.[1][] Under these conditions, the product is stable for at least four years.[1] Some suppliers suggest that in its powdered form, it can be stored for up to 3 years at -20°C and for up to 2 years at 4°C.[3]
Q2: How should I store this compound once it is in solution?
Once dissolved, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month, while for longer-term storage of up to six months, -80°C is recommended.[3]
Q3: In which solvents is this compound soluble?
This compound is a crystalline solid that is soluble in several organic solvents.[1][] The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility |
| DMSO | 30 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.5 mg/mL[1] |
Q4: What are the primary known stability issues with this compound?
The primary stability concerns for this compound, a peptidyl vinyl ester, are hydrolysis and oxidation. Peptides, in general, are susceptible to degradation through several pathways, including hydrolysis of peptide bonds, particularly at aspartic acid and serine residues.[4] The vinyl ester group in this compound is also prone to hydrolysis.
Troubleshooting Guide
Issue 1: Loss of Activity in Solution
Possible Cause: Degradation of the peptide in aqueous solution due to hydrolysis. The vinyl ester moiety and the peptide backbone, particularly at the serine residue, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5]
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your experimental buffer is within a stable range, ideally close to neutral (pH 6-7). Avoid highly acidic or alkaline conditions.
-
Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. If you must store solutions, use single-use aliquots stored at -80°C.
-
Aqueous Content: If using organic stock solutions, minimize the time the compound is in an aqueous buffer before use.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent concentrations due to improper storage or handling, or degradation due to repeated freeze-thaw cycles. Physical instability can also lead to aggregation or adsorption to container surfaces.[6]
Troubleshooting Steps:
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of material due to surface adsorption.
-
Vortexing: When preparing solutions, vortex gently to ensure homogeneity without inducing aggregation.
Issue 3: Precipitate Formation in a Solution
Possible Cause: Poor solubility or aggregation in the chosen solvent or buffer system. This compound has limited solubility in aqueous solutions.[1]
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF before diluting it into your aqueous experimental medium.
-
Final Concentration: Ensure that the final concentration in your aqueous buffer does not exceed the solubility limit.
-
Temperature: Chill solutions to minimize degradation, but be aware that lower temperatures can sometimes decrease solubility.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in different aqueous buffer conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.5
-
HPLC system with a C18 column and UV detector
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (Mobile Phase B)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µg/mL in each of the PBS buffers (pH 5.0, 7.4, and 8.5).
-
Immediately after preparation (T=0), inject a sample from each buffer condition onto the HPLC system.
-
Incubate the remaining solutions at 37°C.
-
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway.
References
- 1. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2266996A - Hydrolysis of polymerized vinyl esters - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
improving the selectivity of HMB-Val-Ser-Leu-VE in experiments
Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the selectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and specific inhibitor of the trypsin-like activity of the 20S proteasome, with a reported IC50 value of 33 nM.[1][2][3] The key components are:
-
HMB (N-(3-hydroxy-2-methylbenzoyl)) : The N-terminal capping group.
-
Val-Ser-Leu : A tripeptide sequence that likely confers specificity.
-
VE (Vinyl Ester) : A reactive group that forms a covalent bond with the active site of the proteasome, leading to irreversible inhibition.
Its primary mechanism is the selective degradation of intracellular proteins by targeting a specific catalytic activity within the proteasome complex.[1]
Q2: What is the importance of selectivity for this compound?
A2: The 20S proteasome has multiple catalytic activities, primarily chymotrypsin-like, trypsin-like, and post-acidic-like activities. This compound is designed to be highly selective for the trypsin-like activity (IC50s >10 µM for the other activities).[2] High selectivity is crucial to minimize off-target effects, reduce cytotoxicity in non-target cells, and to precisely probe the biological role of the proteasome's trypsin-like activity in your experimental model.
Q3: What are the common experimental applications of this compound?
A3: Given its function as a selective proteasome inhibitor, it is often used in studies related to:
-
The ubiquitin-proteasome pathway's role in cell-cycle progression and apoptosis.[1]
-
Favoring the generation and presentation of immunogenic peptides by MHC class I molecules.[1]
-
Investigating the specific consequences of inhibiting the trypsin-like activity of the proteasome in various cell lines, such as colon carcinoma.[1]
Q4: In which solvents can I dissolve and store this compound?
A4: According to supplier data, this compound is soluble in DMSO (30 mg/ml), ethanol (20 mg/ml), and DMF (20 mg/ml).[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always check the tolerance of your specific cell line to the final DMSO concentration.
Troubleshooting Guide: Improving Selectivity
This guide addresses common issues related to poor selectivity or unexpected results in experiments with this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| High Off-Target Cytotoxicity | 1. Compound Degradation: The vinyl ester moiety can be susceptible to hydrolysis, leading to loss of activity and potential off-target effects. 2. Incorrect Concentration: The concentration used may be too high, leading to inhibition of other proteasome activities or other cellular proteases. 3. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Prepare fresh solutions before each experiment. Avoid multiple freeze-thaw cycles of stock solutions. 2. Perform a dose-response curve to determine the optimal concentration that inhibits trypsin-like activity without significant off-target effects. Start with concentrations around the reported IC50 (33 nM). 3. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a solvent-only control. |
| Low Potency or Lack of Effect | 1. Low Proteasome Activity in Model: The target cells may have low intrinsic levels of trypsin-like proteasome activity. 2. Cell Permeability Issues: The compound may not be efficiently entering the cells in your specific experimental setup. 3. Compound Inactivation: Components in the cell culture medium (e.g., high serum content) may bind to or inactivate the compound. | 1. Measure the baseline proteasome activities (trypsin-like, chymotrypsin-like) in your cell lysates before the experiment. 2. Increase incubation time or test different cell densities. Verify cell permeability using a positive control if possible. 3. Perform experiments in a serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line's health. |
| Inconsistent Results Between Experiments | 1. Variability in Cell State: Cell passage number, density, and metabolic state can affect proteasome activity and drug sensitivity. 2. Inconsistent Compound Handling: Differences in storage, dilution, or age of the compound solutions. | 1. Standardize your cell culture conditions. Use cells within a consistent range of passage numbers and ensure consistent plating densities. 2. Follow a strict, standardized protocol for preparing and handling the compound for all experiments. |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is for measuring the selectivity of this compound against the different catalytic activities of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Protein quantification assay (e.g., BCA)
-
Fluorogenic proteasome substrates:
-
Trypsin-like: Boc-LRR-AMC
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Post-acidic-like: Z-LLE-AMC
-
-
This compound
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Cell Lysate: Harvest and wash cells, then lyse them in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantify Protein: Determine the protein concentration of the lysate.
-
Set up Assay: In a 96-well plate, add 20-50 µg of cell lysate per well.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., 1 nM to 50 µM) to the wells. Include a DMSO-only control. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the specific fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
Measure Fluorescence: Immediately begin kinetic measurements of AMC release using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Normalize the data to the DMSO control and plot the percent inhibition versus inhibitor concentration to determine the IC50 for each activity.
Visualizations
Caption: Mechanism of this compound action.
References
how to address low potency of HMB-Val-Ser-Leu-VE in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using HMB-Val-Ser-Leu-VE in assays, particularly concerning observations of low potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2] The reported half-maximal inhibitory concentration (IC50) for the trypsin-like activity is approximately 33 nM.[1][2] It is highly selective for the trypsin-like activity over chymotrypsin-like or post-acidic-like activities (IC50 > 10 µM for both).[2]
Q2: I am observing a much higher IC50 value for this compound in my assay than reported. What are the potential causes?
Several factors can contribute to an apparent low potency of this compound in your experiments. These can be broadly categorized as issues with the compound itself, the assay setup, or the biological system being used. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Q3: How should I properly handle and store this compound?
Proper handling and storage are critical for maintaining the potency of peptide-based inhibitors. This compound is typically supplied as a lyophilized powder.
-
Storage of Lyophilized Powder : Store at -20°C for long-term stability.[1][3] Upon receiving, it is advisable to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles and moisture absorption.[3]
-
Stock Solution Preparation : Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF.[2] For example, solubility is reported to be up to 30 mg/mL in DMSO and 20 mg/mL in ethanol and DMF.[2]
-
Storage of Stock Solutions : Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aliquoting into smaller volumes for single-use is highly recommended to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions : Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the appropriate assay buffer immediately before use. Avoid prolonged storage of dilute aqueous solutions, as peptides can be unstable in such conditions.[4]
Troubleshooting Guide for Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot experiments where this compound is showing lower than expected potency.
Step 1: Verify Compound Integrity and Handling
Problem: The inhibitor may have degraded due to improper storage or handling.
Solutions:
-
Check Storage Conditions: Ensure the lyophilized powder and stock solutions have been stored at the recommended temperatures.
-
Prepare Fresh Stock: If there is any doubt about the quality of the current stock solution, prepare a fresh stock from the lyophilized powder.
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution.
-
Confirm Solubility: Ensure the compound is fully dissolved in the stock solvent before further dilution into aqueous assay buffers. Incomplete dissolution can lead to inaccurate concentrations.
Step 2: Evaluate Assay Conditions
Problem: The assay parameters may not be optimal for detecting the inhibitory activity of this compound.
Solutions:
-
Substrate Specificity: this compound is a selective inhibitor of the trypsin-like activity of the proteasome. Ensure you are using a fluorogenic substrate specific for this activity, such as Boc-Gln-Ala-Arg-AMC or Z-LRR-aminoluciferin.[5][6] Using substrates for chymotrypsin-like (e.g., Suc-LLVY-AMC) or caspase-like activities will not show significant inhibition.
-
Enzyme Concentration: The concentration of the proteasome in the assay should be appropriate. Too high a concentration may require a proportionally higher concentration of the inhibitor to achieve 50% inhibition.
-
Incubation Time: As an irreversible inhibitor, this compound's inhibitory effect is time-dependent. Ensure a sufficient pre-incubation time of the proteasome with the inhibitor before adding the substrate. This allows for the covalent modification of the active site to occur.
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor stability. Peptides can be unstable at high pH. Ensure the buffer conditions are optimal for proteasome activity (typically around pH 7.5).
-
Microplate Selection: The type of microplate used can affect proteasome activity measurements due to potential binding of the enzyme or substrate to the plate surface.[7] It is advisable to use low-protein-binding plates.
Step 3: Assess the Biological System (Cell-Based Assays)
Problem: In cell-based assays, factors such as cell permeability, efflux pumps, or cellular metabolism can affect the apparent potency of the inhibitor.
Solutions:
-
Cell Permeability: While this compound is described as cell-permeable, the efficiency of uptake can vary between cell lines.[1] Consider using cell lines with known sensitivity to proteasome inhibitors.
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
-
Metabolic Stability: The vinyl ester group of this compound could be susceptible to hydrolysis by intracellular esterases. This would inactivate the inhibitor.
-
Cell Health and Density: Ensure that the cells used in the assay are healthy and within their logarithmic growth phase. Cell density should be optimized for the specific assay.
-
Presence of Other Proteases: Cell lysates contain numerous proteases. To specifically measure proteasome activity, it is crucial to include inhibitors of other protease classes in the lysis and assay buffers.[8]
Quantitative Data Summary
| Parameter | This compound |
| Target | 20S Proteasome (Trypsin-like activity) |
| IC50 (Trypsin-like) | ~33 nM[1][2] |
| IC50 (Chymotrypsin-like) | >10 µM[2] |
| IC50 (Caspase-like) | >10 µM[2] |
| Solubility in DMSO | 30 mg/mL[2] |
| Solubility in Ethanol | 20 mg/mL[2] |
| Solubility in DMF | 20 mg/mL[2] |
| Storage (Lyophilized) | -20°C[1][3] |
| Storage (Stock Solution) | -20°C to -80°C[3] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay (Fluorogenic Substrate)
This protocol describes a general method for measuring the trypsin-like activity of purified 20S proteasome and its inhibition by this compound.
Materials:
-
Purified 20S Proteasome
-
This compound
-
Fluorogenic substrate for trypsin-like activity (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
DMSO (for inhibitor and substrate stock solutions)
-
Black, low-protein-binding 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a 10 mM stock solution. Perform serial dilutions in DMSO to create a range of concentrations.
-
Dissolve the fluorogenic substrate in DMSO to make a 10 mM stock solution.
-
Dilute the purified 20S proteasome in assay buffer to the desired working concentration (e.g., 5 nM).
-
-
Assay Setup:
-
In the 96-well plate, add 2 µL of the serially diluted this compound solutions or DMSO (for the no-inhibitor control) to the respective wells.
-
Add 88 µL of the diluted 20S proteasome solution to each well.
-
Mix gently and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
-
Initiate Reaction:
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to a final concentration of 100 µM.
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol provides a general method for measuring proteasome activity in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with inhibitors for other proteases)
-
Proteasome activity assay reagents as described in Protocol 1.
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
-
Proteasome Activity Measurement:
-
In a black 96-well plate, add a standardized amount of protein from each lysate (e.g., 10-20 µg) to each well.
-
Adjust the volume with lysis buffer.
-
Add the fluorogenic substrate for trypsin-like activity to a final concentration of 100 µM.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the proteasome activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for addressing low potency of this compound.
Caption: Mechanism of selective inhibition of the 20S proteasome by this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 6. promega.com [promega.com]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HMB-Val-Ser-Leu-VE in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of HMB-Val-Ser-Leu-VE, a potent proteasome inhibitor, in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues observed when using this compound in primary cell cultures and provides systematic steps for resolution.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death at expected effective concentration | The concentration of this compound is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.[1] | Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations and narrow down to the lowest effective concentration with minimal toxicity. |
| The duration of exposure to the compound is too long. | Optimize the incubation time. It is possible that a shorter exposure is sufficient to achieve the desired effect without causing excessive cell death. | |
| The primary cells are under stress from other culture conditions. | Ensure optimal cell culture conditions, including media composition, serum concentration, and cell confluency. Stressed cells can be more susceptible to drug-induced toxicity. | |
| Morphological changes (e.g., cell shrinkage, blebbing) | On-target toxicity due to proteasome inhibition leading to apoptosis. | Confirm apoptosis using assays for caspase activation (e.g., caspase-3/7 activity) or Annexin V staining. If apoptosis is confirmed, consider reducing the concentration or exposure time of this compound. |
| Off-target effects of the compound. | While this compound is a specific proteasome inhibitor, off-target effects can't be entirely ruled out. Compare the observed morphological changes with those induced by other proteasome inhibitors to assess if the effects are class-specific. | |
| Reduced cell proliferation or function without significant cell death | Sub-lethal toxicity affecting cellular metabolism or signaling pathways. | Assess cell viability using metabolic assays (e.g., MTT, resazurin). Evaluate key cellular functions relevant to your primary cell type (e.g., neurite outgrowth in neurons, contractility in cardiomyocytes). |
| Endoplasmic Reticulum (ER) stress due to the accumulation of unfolded proteins.[2][3] | Monitor for markers of ER stress, such as the upregulation of CHOP or BiP. If ER stress is detected, consider strategies to alleviate it, such as co-treatment with chemical chaperones, although this may interfere with the intended effect of the proteasome inhibitor. | |
| Inconsistent results between experiments | Variability in primary cell isolates. | Use cells from the same donor or lot for a set of experiments. If using cells from different donors, characterize the baseline sensitivity of each batch to this compound. |
| Inaccurate drug concentration due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of toxicity of this compound in primary cells?
A1: this compound is a potent inhibitor of the trypsin-like activity of the 20S proteasome.[4][5][6] The primary mechanism of toxicity is likely due to the inhibition of the proteasome, which leads to the accumulation of ubiquitinated proteins. This can trigger two main cell death pathways:
-
Apoptosis: The accumulation of pro-apoptotic proteins and disruption of cellular homeostasis can lead to the activation of caspases (such as caspase-3 and -9) and subsequent programmed cell death.[4][7][8][9]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of the proteasome disrupts the degradation of misfolded proteins in the ER, leading to the unfolded protein response (UPR).[2][3] Prolonged ER stress can activate pro-apoptotic pathways.[3][10]
Q2: Are certain primary cell types more sensitive to this compound toxicity?
A2: Yes, it is highly likely. Different primary cell types have varying dependencies on the proteasome for survival and function. For example, highly secretory cells or cells with high protein turnover, such as neurons and cardiomyocytes, may be more susceptible to proteasome inhibition.[11][12] It is crucial to determine the optimal working concentration for each primary cell type empirically.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell culture?
A3: A systematic dose-response experiment is the most effective way to determine the optimal concentration. This involves treating your primary cells with a range of this compound concentrations and assessing both the desired biological effect and cell viability. A suggested workflow is provided in the "Experimental Protocols" section below.
Q4: Can I reduce the toxicity of this compound by changing the cell culture medium?
A4: While minor adjustments to the cell culture medium are unlikely to completely abrogate on-target toxicity, ensuring optimal culture conditions can enhance cell resilience. This includes using the recommended medium for your specific primary cell type, appropriate serum concentrations, and supplements. For particularly sensitive primary cells, specialized serum-free or low-serum media may reduce variability and improve cell health.
Q5: What are the key signaling pathways involved in this compound-induced toxicity?
A5: The primary signaling pathways implicated in toxicity due to proteasome inhibition are the intrinsic apoptotic pathway and the unfolded protein response (UPR) pathway. The diagrams below illustrate these pathways.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration of this compound that elicits the desired biological effect with minimal cytotoxicity in a specific primary cell culture.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, resazurin, or a live/dead cell staining kit)
-
Assay to measure the desired biological effect (e.g., specific protein expression, cytokine secretion, etc.)
-
Multichannel pipette
-
Plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed the primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in the cell culture medium. It is advisable to start with a broad range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).
-
Assessment of Biological Effect: At the end of the incubation period, perform an assay to measure the desired biological effect in a subset of the wells.
-
Assessment of Cell Viability: In parallel, assess cell viability in the remaining wells using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot the biological effect and cell viability as a function of this compound concentration. Determine the EC50 (half-maximal effective concentration) for the biological effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration will be in the range where the biological effect is maximized and cytotoxicity is minimized.
Quantitative Data Summary
| Primary Cell Type | This compound Concentration Range Tested | Incubation Time (hours) | IC50 (Cytotoxicity) | EC50 (Biological Effect) | Therapeutic Index (IC50/EC50) | Notes |
| e.g., Primary Human Hepatocytes | 1 nM - 10 µM | 48 | Data to be filled by the user | Data to be filled by the user | Calculated by the user | e.g., Observed morphological changes at >1 µM |
| e.g., Primary Rat Cortical Neurons | ||||||
| e.g., Primary Human Umbilical Vein Endothelial Cells (HUVECs) |
Visualizations
Workflow for optimizing this compound concentration.
Proteasome inhibitor-induced apoptosis pathway.
Proteasome inhibitor-induced ER stress pathway.
References
- 1. kosheeka.com [kosheeka.com]
- 2. Impact of proteostasis workload on sensitivity to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress-induced cell death mediated by the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of ubiquitin-proteasome pathway activates a caspase-3-like protease and induces Bcl-2 cleavage in human M-07e leukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibition potentiates antitumor effects of photodynamic therapy in mice through induction of ER stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxic effects of bortezomib on primary sensory neurons and Schwann cells of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of HMB-Val-Ser-Leu-VE for experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HMB-Val-Ser-Leu-VE. Our goal is to ensure the complete dissolution of this peptide for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable tripeptide-based compound that contains a C-terminal vinyl ester. It functions as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 33 nM.[1][2] The 20S proteasome is a key component of the ubiquitin-proteasome pathway, which is essential for the degradation of intracellular proteins. By inhibiting this pathway, this compound can play a significant role in cell-cycle progression and apoptosis.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[1][2] For aqueous-based experiments, a solution of ethanol and PBS (pH 7.2) can be used, although at a lower concentration.[2]
Q3: How should I store the this compound solution?
A3: It is recommended to store stock solutions of this compound at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can degrade the peptide. For daily use, an aliquot can be stored at 4°C for a short period.
Troubleshooting Guide: Dissolution Issues
Even with the recommended solvents, you may occasionally encounter issues with dissolving this compound. This guide provides steps to troubleshoot common problems.
| Issue | Possible Cause | Troubleshooting Steps |
| Powder is not dissolving or forming clumps | 1. Incorrect solvent or solvent quality.2. Low temperature of the solvent.3. Concentration is too high for the chosen solvent. | 1. Verify Solvent: Ensure you are using high-purity, anhydrous DMSO, DMF, or ethanol.2. Gentle Warming: Briefly warm the solution to 37°C. Do not boil. 3. Sonication: Use a bath sonicator for 5-10 minutes to break up clumps.4. Vortexing: Gently vortex the solution for 1-2 minutes.5. Reduce Concentration: If the above steps fail, try reducing the concentration of the peptide in the solvent. |
| Solution appears cloudy or has precipitates | 1. Incomplete dissolution.2. Contamination of the solvent or peptide.3. Saturation limit exceeded, especially when adding to aqueous buffers. | 1. Follow steps above to ensure complete initial dissolution.2. Filter Sterilization: If contamination is suspected, filter the solution through a 0.22 µm syringe filter.3. Serial Dilution: When preparing working solutions in aqueous buffers, perform serial dilutions from the stock solution to prevent precipitation. Add the peptide stock solution to the buffer while vortexing. |
Data Presentation: Solubility Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Amerigo Scientific[1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical[2] |
| Dimethyl Formamide (DMF) | 20 mg/mL | Amerigo Scientific[1], Cayman Chemical[2] |
| Ethanol | ≤20 mg/mL | Amerigo Scientific[1] |
| Ethanol | 20 mg/mL | Cayman Chemical[2] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.5 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Peptide: Accurately weigh out 1 mg of this compound (Molecular Weight: 505.6 g/mol ).
-
Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO: (1 mg) / (505.6 g/mol ) = 1.978 µmol (1.978 µmol) / (10 mmol/L) = 0.1978 mL or 197.8 µL
-
Dissolution: Add 197.8 µL of high-purity, anhydrous DMSO to the vial containing the peptide.
-
Mixing: Gently vortex the solution until the peptide is completely dissolved. If necessary, use a bath sonicator for a few minutes.
-
Storage: Store the stock solution in aliquots at -20°C.
Visualizations
Signaling Pathway: Ubiquitin-Proteasome Pathway
Caption: Inhibition of the 20S proteasome by this compound.
Experimental Workflow: Cell-Based Assay
Caption: General workflow for a cell-based experiment.
References
Validation & Comparative
A Comparative Guide: HMB-Val-Ser-Leu-VE vs. Bortezomib in the Inhibition of Trypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two proteasome inhibitors, HMB-Val-Ser-Leu-VE and bortezomib, with a specific focus on their efficacy in inhibiting the trypsin-like activity of the proteasome. This document synthesizes available experimental data, outlines methodologies for relevant assays, and presents signaling pathways to offer a comprehensive resource for researchers in oncology and cellular biology.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a key therapeutic strategy, particularly in oncology. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. While the chymotrypsin-like activity is the primary target of many clinically approved proteasome inhibitors, there is growing interest in the therapeutic potential of inhibiting the other catalytic sites. This guide focuses on the comparative efficacy of this compound, a research compound, and bortezomib, an FDA-approved drug, in targeting the trypsin-like activity of the proteasome.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibition of trypsin-like proteasome activity by this compound and bortezomib. It is important to note that the data for each compound are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Reported IC50/EC50 for Trypsin-Like Activity | Primary Proteasomal Target(s) | Notes |
| This compound | 0.033 µM (33 nM)[1][2] | Trypsin-like[1][2] | Described as a potent and selective inhibitor. However, some studies have reported it to be inactive upon re-synthesis[3][4][5]. |
| Bortezomib | 590 ± 67 nM[6] | Chymotrypsin-like, Caspase-like[7][8] | A well-established, reversible proteasome inhibitor with primary activity against the chymotrypsin-like site[7][9]. |
Note on this compound Activity: There is a significant discrepancy in the scientific literature regarding the activity of this compound. While it was initially reported as a potent and selective inhibitor of trypsin-like activity, subsequent studies by different laboratories have suggested that the re-synthesized compound is inactive. Researchers should exercise caution and consider this controversy when evaluating this compound.
Experimental Protocols
A standardized method for assessing the inhibition of trypsin-like proteasome activity is crucial for the accurate comparison of different inhibitors. Below is a detailed protocol for a common fluorogenic assay.
Proteasome Trypsin-Like Activity Assay
This protocol is adapted from established methodologies for measuring proteasome activity in cell lysates using a fluorogenic substrate.
1. Materials and Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Fluorogenic Substrate for Trypsin-Like Activity: Ac-RLR-amc (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin).
-
Proteasome Inhibitors: this compound and Bortezomib.
-
96-well black microplates.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Protein quantification assay (e.g., Bradford or BCA assay).
2. Procedure:
-
Preparation of Cell Lysates:
-
Culture cells to the desired confluency and treat with the respective inhibitors (this compound or bortezomib) at various concentrations for the desired time. Include a vehicle-only control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with an appropriate volume of cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Proteasome Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume in each well with Assay Buffer to a final volume of 100 µL.
-
Add the fluorogenic substrate Ac-RLR-amc to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorometric microplate reader.
-
-
Data Analysis:
-
Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the rate to the amount of protein in each well.
-
To determine the IC50 value, plot the percentage of proteasome inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Bortezomib: Mechanism of Action
Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome[7]. Its primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the proteasome, which leads to the accumulation of ubiquitinated proteins. This disruption of protein homeostasis results in cell cycle arrest and apoptosis[7][9]. A key downstream effect of bortezomib's proteasome inhibition is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes[9][10][11].
This compound: Proposed Mechanism of Action
The "HMB" portion of this compound refers to β-hydroxy-β-methylbutyrate, a metabolite of the amino acid leucine. HMB has been shown to inhibit protein degradation through the ubiquitin-proteasome pathway. It is proposed that HMB's mechanism involves both the inhibition of proteolysis and the stimulation of protein synthesis via the mTOR pathway. The complete molecule, this compound, is designed as a peptide-based inhibitor targeting the trypsin-like activity of the proteasome. However, as noted, its activity is a subject of debate.
Conclusion
This guide provides a comparative overview of this compound and bortezomib, focusing on their inhibition of trypsin-like proteasome activity. While bortezomib is a well-characterized inhibitor with primary activity against the chymotrypsin-like site and moderate activity against the trypsin-like site, this compound was initially reported as a potent and selective inhibitor of trypsin-like activity. However, the conflicting reports on the activity of this compound necessitate careful consideration and further investigation by researchers. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies aimed at further elucidating the roles of different proteasome activities and the development of novel inhibitors.
References
- 1. promega.com [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Proteasome (trypsin-like and caspase-like) activity assay [bio-protocol.org]
- 8. med.fsu.edu [med.fsu.edu]
- 9. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific cell-permeable inhibitor of proteasome trypsin-like sites selectively sensitizes myeloma cells to bortezomib and carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Serum proteomics and machine learning identify PSMD11 as a prognostic biomarker in severe fever with thrombocytopenia syndrome [frontiersin.org]
A Comparative Guide to Proteasome Inhibitors: HMB-Val-Ser-Leu-VE vs. MG132
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent proteasome inhibitors: HMB-Val-Ser-Leu-VE and MG132. We will delve into their mechanisms of action, present comparative experimental data on their efficacy and selectivity, and provide detailed protocols for key assays to facilitate reproducible research.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology. This guide focuses on comparing a highly selective inhibitor, this compound, with the widely used, broader-spectrum inhibitor, MG132.
Mechanism of Action
This compound is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and highly selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2][3][4] Its vinyl ester moiety is thought to function as a substrate for the catalytic threonine residue in the β2 subunit of the proteasome, leading to irreversible inhibition through a Michael addition mechanism.[5]
MG132 (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the proteasome.[5][6] It also demonstrates inhibitory effects on the caspase-like activity.[6] MG132 is known to induce apoptosis and can also inhibit calpain.[6]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and MG132, highlighting their distinct inhibitory profiles.
| Feature | This compound | MG132 |
| Target Selectivity | Highly selective for Trypsin-like (T-L) activity[1][2][3][4] | Primarily Chymotrypsin-like (CT-L) activity, also Caspase-like (C-L)[5][6] |
| IC50 (Chymotrypsin-like) | >10 µM[3] | ~24.2 nM[1] |
| IC50 (Trypsin-like) | 0.033 µM (33 nM)[2][3][4] | - |
| IC50 (Caspase-like) | >10 µM[3] | Weak inhibition[6] |
| Mechanism of Inhibition | Irreversible[2][4] | Reversible[5] |
| Cell Permeability | Yes[2][3][4] | Yes[5] |
Note: IC50 values can vary depending on the experimental conditions and the source of the proteasome. The data presented here are from published studies and should be used for comparative purposes. There have been reports of variability in the activity of resynthesized batches of this compound.[6]
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow: Comparing Proteasome Inhibitors
Caption: Workflow for comparing proteasome inhibitor efficacy.
Experimental Protocols
Proteasome Activity Assay (Using Fluorogenic Substrates)
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LSTR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Proteasome inhibitors: this compound and MG132
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or MG132 at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the proteasome activity assay buffer to bring the total volume to a desired level (e.g., 90 µL).
-
Add 10 µL of the respective fluorogenic substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1 hour) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or MG132 for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound or MG132 as described for the cell viability assay.
-
Harvest the cells and fix them in the fixation solution.
-
Wash the cells and permeabilize them to allow the labeling enzyme to enter the nucleus.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs).
-
-
Detection:
-
If using a fluorescently tagged dUTP, the samples can be directly analyzed. If using BrdUTP, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Flow Cytometry: Quantify the percentage of apoptotic cells by analyzing the fluorescence intensity of a large cell population.
-
Conclusion
This compound and MG132 represent two distinct classes of proteasome inhibitors with different selectivity profiles. This compound is a highly specific tool for investigating the role of the trypsin-like activity of the proteasome. In contrast, MG132 offers a broader inhibition of the chymotrypsin-like and caspase-like activities and is a well-established tool for inducing apoptosis through proteasome inhibition. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. The data and protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to explore the complex biology of the proteasome.
References
- 1. Peptidyl vinyl ester derivatives: new class of selective inhibitors of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Navigating the Specificity of Proteasome β2 Subunit Inhibitors: A Comparative Analysis
A critical evaluation of HMB-Val-Ser-Leu-VE and its alternatives for targeted research in drug development reveals significant discrepancies in reported activity, underscoring the importance of rigorous independent validation. While initially reported as a potent and selective inhibitor of the proteasome's β2 subunit, subsequent studies have failed to reproduce this activity, rendering this compound effectively inactive. This guide provides a comparative analysis of this compound alongside validated β2 subunit inhibitors, offering researchers a clear perspective on the available tools for studying this crucial therapeutic target.
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 20S proteasome, the system's catalytic core, possesses three distinct proteolytic activities associated with its β1, β2, and β5 subunits, responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. The development of inhibitors that can selectively target these individual subunits is of paramount importance for dissecting their specific biological roles and for creating more targeted therapeutics with reduced off-target effects.
The Case of this compound: A Tale of Non-Reproducibility
In 2005, a study by Marastoni et al. first described this compound as a potent and highly selective inhibitor of the proteasome's β2 (trypsin-like) activity, with a reported IC50 value of 33 nM. The compound was suggested to be a valuable tool for investigating the specific functions of the β2 subunit. However, a comprehensive 2021 review on site-specific proteasome inhibitors highlighted that subsequent attempts by different laboratories to synthesize and validate this compound failed to replicate the initial findings, concluding the compound to be inactive[1]. This discrepancy highlights a critical challenge in preclinical research and emphasizes the need for independent verification of reported findings.
Comparative Analysis of β2 Subunit Inhibitors
To provide researchers with reliable alternatives, this guide compares the reported activity of this compound with established proteasome inhibitors that exhibit varying degrees of β2 subunit specificity.
| Compound | Target Subunit(s) | β1 IC50 (nM) | β2 IC50 (nM) | β5 IC50 (nM) | Reference |
| This compound | β2 (reported) | > 10,000 | 33 | > 10,000 | Marastoni et al., 2005 |
| Inactive upon re-synthesis by other labs | Kisselev et al., 2021[1] | ||||
| LU-102 | β2 | >10,000 | ~100-300 | >10,000 | Kraus et al., 2015; Geurink et al., 2013 |
| Bortezomib | β5, β1 > β2 | 3,500 | 300 | 6 |
Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is for comparative purposes.
As the table illustrates, LU-102 stands out as a well-characterized, potent, and highly selective inhibitor of the β2 subunit. In contrast to the contested activity of this compound, LU-102 has been independently validated and utilized in multiple studies to probe the function of the β2 subunit. Bortezomib , a clinically approved proteasome inhibitor, is included for reference to demonstrate the profile of a non-selective inhibitor that primarily targets the β5 subunit but also shows activity against β1 and, to a lesser extent, β2.
Experimental Protocols
Accurate assessment of inhibitor specificity is contingent on robust and standardized experimental protocols. Below is a detailed methodology for a common in vitro proteasome activity assay.
In Vitro Proteasome Activity Assay Using Fluorogenic Substrates
This assay measures the activity of the different proteasome subunits by monitoring the cleavage of specific fluorogenic peptide substrates.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrates:
-
β1 (Caspase-like): Z-LLE-AMC
-
β2 (Trypsin-like): Ac-RLR-AMC
-
β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
-
Proteasome inhibitors (e.g., this compound, LU-102, Bortezomib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a 2 µM solution of the appropriate fluorogenic substrate to each well.
-
Initiate the reaction by adding 10 µL of a 2 nM solution of purified 20S proteasome to each well.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).
-
Calculate the rate of reaction (initial velocity) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Proteasome Inhibition Workflow and Logic
To further clarify the experimental and logical framework for validating β2 subunit specificity, the following diagrams are provided.
Conclusion
The case of this compound serves as a crucial reminder of the importance of reproducibility in scientific research. While the initial report presented a promising tool for studying the proteasome's β2 subunit, subsequent evidence indicates a lack of activity. For researchers in drug development and related fields, it is imperative to rely on well-vetted and independently validated compounds. Inhibitors such as LU-102 offer a reliable and selective alternative for investigating the specific roles of the β2 proteasome subunit, thereby advancing our understanding of its function in health and disease and paving the way for the development of more precise and effective therapeutics.
References
Navigating the Specificity of HMB-Val-Ser-Leu-VE: A Guide to Its Protease Cross-Reactivity
For Immediate Release
A detailed analysis of the peptidyl vinyl ester, HMB-Val-Ser-Leu-VE, reveals critical questions regarding its activity and specificity as a protease inhibitor. Initially reported as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, subsequent research has cast doubt on its efficacy, while a comprehensive profile of its cross-reactivity with other proteases remains largely uncharacterized. This guide provides a comparative overview of the available data, detailed experimental methodologies, and the broader context for researchers in drug development and chemical biology.
Introduction
This compound is a peptidyl vinyl ester originally described as a selective inhibitor of the β2 subunit of the 20S proteasome, which exhibits trypsin-like activity. The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Consequently, proteasome inhibitors are valuable tools in biomedical research and have been successfully developed as therapeutics, particularly in oncology. The specificity of such inhibitors is paramount to minimize off-target effects and associated toxicities. This guide examines the reported selectivity of this compound and explores the available, though limited, data on its interaction with other proteases.
Conflicting Reports on Primary Activity
The initial characterization of this compound by Marastoni and colleagues in 2005 positioned it as a potent inhibitor of the proteasome's trypsin-like activity, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1] However, a comprehensive 2021 review by Kisselev highlights a significant challenge to this finding, stating that HMB-Val-Ser-Leu-vinyl ester was found to be inactive when re-synthesized by other laboratories. This discrepancy in the primary activity of the compound complicates any assessment of its cross-reactivity and underscores the need for careful validation of research compounds.
Cross-Reactivity Profile: A Notable Lack of Data
A thorough review of the scientific literature reveals a significant gap in the characterization of this compound's cross-reactivity with a broad range of proteases. While the initial report claimed selectivity over the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome (IC50 > 10 µM), there is a lack of published data on its inhibitory activity against other major classes of proteases, such as serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., caspases, cathepsins), aspartyl proteases, and metalloproteases.
To provide a framework for comparison, the table below includes the reported activity of this compound against the proteasome subunits and placeholders for other key proteases where data is currently unavailable. For context, data for a related class of inhibitors, peptidyl vinyl sulfones, is included to illustrate typical selectivity profiles.
Table 1: Comparative Inhibitory Activity of this compound and Related Compounds
| Protease Target | This compound IC50 | Representative Peptidyl Vinyl Sulfone Inhibitor IC50 | Protease Class |
| Proteasome Subunits | Threonine Protease | ||
| Trypsin-like (β2) | 33 nM (Contradictory reports of inactivity exist) | Varies by peptide sequence | |
| Chymotrypsin-like (β5) | > 10 µM | Varies by peptide sequence | |
| Caspase-like (β1) | > 10 µM | Varies by peptide sequence | |
| Serine Proteases | |||
| Trypsin | Data not available | Varies by peptide sequence | Serine Protease |
| Chymotrypsin | Data not available | Varies by peptide sequence | Serine Protease |
| Elastase | Data not available | Varies by peptide sequence | Serine Protease |
| Cysteine Proteases | |||
| Cathepsin B | Data not available | Varies by peptide sequence | Cysteine Protease |
| Caspase-3 | Data not available | Varies by peptide sequence | Cysteine Protease |
Note: The activity of peptidyl vinyl sulfones is highly dependent on the peptide sequence and the specific protease being tested.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the original characterization of this compound and general practices for assessing protease inhibitor activity.
Proteasome Activity Assay (Based on Marastoni et al., 2005)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by the 20S proteasome.
-
Enzyme and Substrate Preparation: Purified 20S proteasome is diluted in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5). A fluorogenic peptide substrate specific for the trypsin-like activity (e.g., Boc-Leu-Arg-Arg-AMC) is prepared as a stock solution in DMSO.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, the purified 20S proteasome is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
General Protocol for Protease Cross-Reactivity Screening
To assess the selectivity of an inhibitor, it is tested against a panel of different proteases using similar principles to the proteasome activity assay.
-
Protease Panel: A selection of purified proteases from different classes (serine, cysteine, aspartyl, metallo-) is used.
-
Substrate Selection: For each protease, a specific fluorogenic or chromogenic substrate is chosen.
-
Assay Conditions: The assay buffer and conditions (e.g., pH, cofactors) are optimized for each individual protease.
-
Inhibition Measurement: The inhibitor is incubated with each protease, and the enzymatic activity is measured as described above.
-
IC50 Determination: IC50 values are calculated for each protease to determine the inhibitor's selectivity profile.
Signaling Pathway Context
The primary intended target of this compound is the β2 subunit of the proteasome. The proteasome is a central hub in the ubiquitin-proteasome pathway, which is responsible for the degradation of a vast number of cellular proteins. Inhibition of the proteasome can have profound effects on multiple signaling pathways. For instance, the NF-κB signaling pathway is tightly regulated by proteasomal degradation of its inhibitor, IκB.
Should this compound exhibit cross-reactivity with other proteases, it could inadvertently modulate other critical signaling pathways. For example, inhibition of certain caspases could interfere with the apoptotic cascade, while inhibition of matrix metalloproteinases could affect tissue remodeling and cell migration. The lack of cross-reactivity data for this compound prevents a definitive assessment of its potential off-target effects on these and other pathways.
Conclusion and Future Directions
The current body of evidence surrounding this compound presents a complex and cautionary tale for researchers. The conflicting reports on its fundamental activity as a proteasome inhibitor highlight the critical importance of independent validation of chemical probes. Furthermore, the absence of a comprehensive cross-reactivity profile makes it difficult to assess its specificity and potential off-target effects.
For researchers considering the use of this compound, it is imperative to:
-
Independently verify its inhibitory activity against the 20S proteasome's trypsin-like subunit using robust, well-controlled assays.
-
Conduct comprehensive selectivity profiling against a panel of representative proteases from all major classes to ascertain its specificity.
Until such data becomes available, the utility of this compound as a selective chemical probe remains . This case underscores a broader need within the scientific community for the thorough characterization and validation of chemical inhibitors to ensure the reliability and reproducibility of experimental results.
References
Unraveling the Anti-Cancer Potential of HMB-Val-Ser-Leu-VE: A Proteasome Inhibitor Awaiting Synergistic Exploration
While the quest for novel cancer therapeutics continues, the synergistic potential of the specific peptide derivative, HMB-Val-Ser-Leu-VE, in combination with other anti-cancer drugs remains an uncharted area of research. Currently, there is a notable absence of published studies investigating the synergistic effects of this compound, limiting the ability to formulate comprehensive comparison guides based on experimental data.
This compound is a cell-permeable tripeptide vinyl ester that has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 0.033 µM.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. Its inhibition can disrupt various cellular processes, including cell cycle progression and apoptosis, making it a target for anti-cancer drug development.[2]
Initial research has indicated that this compound is selective for the trypsin-like activity of the proteasome, with significantly less effect on its chymotryptic or post-acidic-like activities.[1] However, in studies involving two colon carcinoma cell lines, COO115 and HCT116, the compound was found to be nontoxic and did not impact cell proliferation.[2] Interestingly, this compound has demonstrated activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1]
It is crucial to distinguish this compound from the similarly named but chemically distinct molecule, β-hydroxy β-methylbutyrate (HMB). HMB is a metabolite of the amino acid leucine and has been investigated in the context of cancer primarily for its potential to counteract muscle wasting (cachexia), a common and debilitating side effect of cancer and its treatments.[3][4][5] HMB is thought to stimulate muscle protein synthesis and reduce muscle breakdown through pathways like the mTOR pathway.[3][5][6] Some studies suggest that HMB supplementation may help preserve muscle mass and function in cancer patients.[4][5] One study in a mouse model of pancreatic cancer suggested that HMB supplementation inhibited tumor growth and enhanced the efficacy of the chemotherapy drug gemcitabine.[7] However, the direct synergistic anti-cancer effects of HMB with other chemotherapeutic agents are not well-established and require further investigation.
Future Directions
The distinct mechanism of action of this compound as a proteasome inhibitor suggests a potential for synergistic activity when combined with other anti-cancer drugs. For instance, combination with agents that induce the production of misfolded proteins could heighten cellular stress and lead to enhanced cancer cell death. However, without dedicated research, any potential synergies remain speculative.
To build a comprehensive understanding of the therapeutic potential of this compound, future research should focus on:
-
In vitro studies: Investigating the cytotoxic and anti-proliferative effects of this compound in a broader range of cancer cell lines.
-
Combination studies: Evaluating the synergistic, additive, or antagonistic effects of this compound when combined with standard-of-care chemotherapy agents and targeted therapies.
-
In vivo studies: Assessing the anti-tumor efficacy and safety of this compound, both as a monotherapy and in combination, in animal models of cancer.
-
Mechanism of action studies: Elucidating the downstream signaling pathways affected by the inhibition of the proteasome's trypsin-like activity by this compound in cancer cells.
Until such studies are conducted and their results published, the scientific and drug development communities will have to await definitive data on the synergistic anti-cancer effects of this compound.
Signaling Pathway and Experimental Workflow
Due to the lack of experimental data on the synergistic effects of this compound with other anti-cancer drugs, it is not possible to generate diagrams for signaling pathways or experimental workflows related to this specific topic. The information available only pertains to its direct inhibitory effect on the proteasome.
Caption: Awaiting Experimental Data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. mskcc.org [mskcc.org]
- 4. icns.es [icns.es]
- 5. Effects of β‐hydroxy β‐methylbutyrate (HMB) supplementation on muscle mass, function, and other outcomes in patients with cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Evaluating the Cell Permeability of HMB-Val-Ser-Leu-VE Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to their intracellular targets is a cornerstone of drug development. For novel constructs such as β-hydroxy β-methylbutyrate (HMB) conjugated peptides linked to Vitamin E (VE), understanding their ability to traverse the cell membrane is paramount. This guide provides a comparative framework for evaluating the cell permeability of HMB-Val-Ser-Leu-VE derivatives.
The permeability of these derivatives is a multifaceted issue, influenced by the physicochemical properties of each component: the small leucine metabolite HMB, the tripeptide Val-Ser-Leu, and the lipophilic vitamin E moiety. The interplay between these components, including the nature of the linker technology used to conjugate them, will ultimately determine the overall cell permeability and, consequently, the potential bioavailability and efficacy of the molecule.
This guide presents a comparative analysis of hypothetical this compound derivatives using two standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While the quantitative data presented herein is illustrative, it serves to model the expected outcomes and aid in the design and interpretation of future studies.
Quantitative Permeability Comparison
The following table summarizes hypothetical permeability data for a series of this compound derivatives and relevant controls. The apparent permeability coefficient (Papp) is a common metric for expressing permeability in these assays.
| Compound ID | Description | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A/A→B) |
| Derivative A | This compound (Standard Linker) | 8.5 | 5.2 | 1.8 |
| Derivative B | This compound (PEG Linker) | 7.9 | 4.8 | 1.5 |
| Derivative C | HMB-Val-Ala -Leu-VE (Alanine substitution) | 9.1 | 6.0 | 1.7 |
| Alternative 1 | HMB-Val-Ser-Leu (Unconjugated Peptide) | 0.8 | 0.5 | 1.2 |
| Alternative 2 | α-Tocopherol (Vitamin E) | 15.2 | 10.8 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Comparative Data
The hypothetical data suggests that the conjugation of the HMB-Val-Ser-Leu peptide to Vitamin E significantly enhances its passive permeability, as indicated by the higher Papp values in the PAMPA assay for the derivatives compared to the unconjugated peptide. The high lipophilicity of Vitamin E likely facilitates the partitioning of the entire conjugate into the lipid membrane.
The Caco-2 assay provides insights into both passive and active transport mechanisms. The lower Papp values in the Caco-2 model compared to PAMPA for the derivatives could suggest some degree of cellular processing or efflux. The efflux ratio, which is a measure of active transport out of the cell, is slightly elevated for the derivatives, indicating they may be weak substrates for efflux pumps.
Among the derivatives, the substitution of serine with the less polar alanine in Derivative C is hypothesized to increase lipophilicity, potentially leading to a higher permeability as reflected in both assays. The use of a flexible PEG linker in Derivative B might slightly decrease permeability compared to a more rigid standard linker by altering the conformational dynamics of the molecule at the membrane interface.
Experimental Protocols
Accurate and reproducible permeability data relies on meticulous experimental execution. Below are detailed protocols for the PAMPA and Caco-2 assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or low-binding polypropylene)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve the test compounds and controls in PBS to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly on a plate shaker at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²). A Lucifer yellow rejection test can also be performed to confirm monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Transport Experiment (Basolateral to Apical - B→A for efflux):
-
Add the test compound solution in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp and Efflux Ratio Calculation:
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as: Papp (B→A) / Papp (A→B).
-
Visualizing the Process
To better understand the experimental workflows and the theoretical interaction of the this compound derivative with the cell membrane, the following diagrams are provided.
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
A Comparative Analysis of HMB-Val-Ser-Leu-VE and Carfilzomib: Two Proteasome Inhibitors with Distinct Profiles
In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target. This guide provides a detailed comparative analysis of two proteasome inhibitors: HMB-Val-Ser-Leu-VE and the FDA-approved drug, carfilzomib. While both molecules interact with the 20S proteasome, they exhibit fundamentally different mechanisms of action, target selectivity, and cellular effects. This analysis is intended for researchers, scientists, and drug development professionals to delineate the distinct characteristics and potential applications of these two compounds.
Executive Summary
Carfilzomib is a potent, irreversible, and selective inhibitor of the chymotrypsin-like activity of the proteasome, a mechanism that leads to the induction of apoptosis in cancer cells, particularly in multiple myeloma.[1][2][3] In contrast, this compound is a cell-permeable tripeptide vinyl ester that selectively inhibits the trypsin-like activity of the 20S proteasome.[4][5] Current research indicates that this compound is non-toxic to certain cancer cell lines and does not inhibit their proliferation; its primary described role is in the modulation of antigen presentation.[1][6] This comparative guide will delve into the specifics of their chemical nature, mechanism of action, biological effects, and the experimental methodologies used to characterize them.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of this compound and carfilzomib, which dictate their interaction with the proteasome.
| Feature | This compound | Carfilzomib |
| Full Chemical Name | N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide[4][7] | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide[8] |
| Molecular Formula | C₂₆H₃₉N₃O₇[4] | C₄₀H₅₇N₅O₇[1][8] |
| Molecular Weight | 505.6 g/mol [4] | 719.9 g/mol [1] |
| Class | Peptidyl vinyl ester[1][9] | Tetrapeptide epoxyketone[1][3] |
Mechanism of Action and Target Selectivity
The most significant distinction between this compound and carfilzomib lies in their targeted subunit of the 20S proteasome and the subsequent biological consequences.
Carfilzomib acts as a selective and irreversible inhibitor of the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the proteasome.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins, causing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
This compound , on the other hand, is a potent and selective inhibitor of the trypsin-like (T-L) activity of the 20S proteasome.[4][5] It shows negligible inhibition of the chymotrypsin-like or post-glutamyl peptide hydrolyzing (PGPH) activities.[4] The primary described effect of this selective inhibition is the modulation of immunogenic peptide generation and presentation by MHC class I molecules.[1][6]
Below is a DOT language script for a diagram illustrating the distinct proteasomal subunits targeted by each inhibitor.
Caption: Differential targeting of 20S proteasome subunits.
Comparative Efficacy and Biological Effects
The differing mechanisms of action of this compound and carfilzomib result in distinct biological outcomes, particularly in the context of cancer therapy.
| Parameter | This compound | Carfilzomib |
| Proteasome Inhibition | IC₅₀ (Trypsin-like): 0.033 µM[4][5]IC₅₀ (Chymotrypsin-like): >10 µM[4]IC₅₀ (Post-acidic-like): >10 µM[4] | IC₅₀ (Chymotrypsin-like): ~5 nMIrreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1][10] |
| Effect on Cancer Cells | Reported as non-toxic and does not affect cell proliferation in colon carcinoma cell lines (COO115, HCT116).[5][6] | Induces apoptosis and inhibits proliferation in various cancer cell lines, particularly multiple myeloma.[11][12] |
| Primary Biological Role | Modulation of antigen presentation by MHC class I molecules.[1][6] | Induction of apoptosis in malignant cells.[1][2] |
The following diagram illustrates the divergent signaling pathways affected by each compound.
Caption: Divergent signaling pathways of the two inhibitors.
Experimental Protocols
The evaluation of proteasome inhibitors involves a standard set of assays. Below are detailed methodologies for key experiments relevant to both this compound and carfilzomib.
Proteasome Activity Assay (Fluorometric)
This assay measures the specific activity of the different catalytic subunits of the proteasome.
Objective: To determine the inhibitory concentration (IC₅₀) of the compounds on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, carfilzomib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the microplate, add the purified 20S proteasome.
-
Add the different concentrations of the test compounds or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the specific fluorogenic substrate to each well to initiate the reaction.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Objective: To determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque microplate
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure the luminescence.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.
The following diagram outlines the general experimental workflow for comparing these inhibitors.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
This compound and carfilzomib, while both classified as proteasome inhibitors, represent two distinct classes of molecules with different therapeutic potentials. Carfilzomib is a clinically validated anti-cancer agent that elicits its therapeutic effect through potent and selective inhibition of the chymotrypsin-like activity of the proteasome, leading to cancer cell death. In contrast, this compound is a research tool for studying the trypsin-like activity of the proteasome and its role in immune modulation. The lack of significant cytotoxicity of this compound in the tested cancer cell lines suggests that its potential therapeutic applications may lie outside of direct cancer cell killing, possibly in the realm of immunotherapy or as a modulator of specific cellular processes governed by the trypsin-like activity of the proteasome. Further research is warranted to fully elucidate the therapeutic potential of selective trypsin-like proteasome inhibitors. This comparative guide highlights the importance of understanding the specific subunit selectivity and resulting biological consequences when evaluating and developing novel proteasome inhibitors.
References
- 1. Peptidyl vinyl ester derivatives: new class of selective inhibitors of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional inhibitors of the trypsin-like activity of eukaryotic proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. N-(3-Hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide | 862891-04-1 | MJB89104 [biosynth.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. New cyclic peptide proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Irreversible Inhibition of the 20S Proteasome's Trypsin-Like Activity by HMB-Val-Ser-Leu-VE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of HMB-Val-Ser-Leu-VE, a potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its performance is objectively compared with other notable proteasome inhibitors, supported by experimental data and detailed methodologies.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-acidic-like). Selective inhibition of these activities is a key strategy in the development of therapeutics for various diseases, including cancer and inflammatory disorders.
This compound is a cell-permeable, tripeptide-based vinyl ester that acts as a potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its irreversible binding mechanism offers the potential for sustained target inhibition. This guide evaluates this compound in the context of other well-characterized proteasome inhibitors.
Performance Comparison
The inhibitory activity of this compound against the trypsin-like activity of the 20S proteasome is highly potent and selective. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative proteasome inhibitors against the three major catalytic activities of the proteasome.
| Inhibitor | Type | Trypsin-Like (β2) IC50 (nM) | Chymotrypsin-Like (β5) IC50 (nM) | Caspase-Like (β1) IC50 (nM) |
| This compound | Peptidyl Vinyl Ester | 33 | >10,000 | >10,000 |
| Bortezomib (Velcade®) | Peptide Boronate | 3500 | 3.4 | 31 |
| Carfilzomib (Kyprolis®) | Epoxyketone | ~379 | <5 | ~618 |
| Ixazomib (Ninlaro®) | Peptide Boronate | 3500 | 3.4 | 31 |
| VR23 | Unknown | 1 | 50-100 | 3000 |
| Delanzomib | Peptide Boronate | Marginal Inhibition | 3.8 | Marginal Inhibition |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments.
Proteasome Activity Assay
This protocol is used to measure the specific activities of the 20S proteasome in the presence of inhibitors.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl2, 0.5 mM ATP, 1 mM DTT, 0.05 mg/ml BSA
-
Fluorogenic Substrates:
-
Trypsin-like: Ac-RLR-AMC or Boc-LRR-AMC
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted inhibitor to the respective wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C. This is particularly important for irreversible inhibitors to allow for covalent bond formation.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
IC50 Determination for Irreversible Inhibitors
For irreversible inhibitors, the IC50 value is time-dependent. A common method involves a pre-incubation step to allow for the covalent modification of the enzyme.
Procedure:
-
Follow steps 1-3 of the Proteasome Activity Assay protocol with varying inhibitor concentrations.
-
After the pre-incubation period, add the substrate to start the reaction.
-
Measure the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. It is crucial to state the pre-incubation time when reporting the IC50 for an irreversible inhibitor.
Visualizing the Mechanism of Action
To understand the context of this compound's action, it is important to visualize its place within the broader ubiquitin-proteasome pathway and the experimental workflow for its characterization.
Caption: The Ubiquitin-Proteasome Pathway and the specific targeting of the β2 subunit by this compound.
Caption: Experimental workflow for determining the IC50 of proteasome inhibitors.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of the trypsin-like activity of the 20S proteasome. Its high selectivity distinguishes it from broad-spectrum proteasome inhibitors like bortezomib and carfilzomib, which also target the chymotrypsin-like and caspase-like activities. This specificity makes this compound a valuable tool for studying the specific roles of the trypsin-like activity in cellular processes and a potential lead compound for the development of more targeted therapeutics with potentially fewer off-target effects. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
Navigating Proteasome Inhibition In Vivo: A Comparative Look at HMB-Val-Ser-Leu-VE and Clinically Approved Alternatives
For researchers, scientists, and drug development professionals, the landscape of proteasome inhibitors presents both opportunities and challenges. While established drugs like Bortezomib and Carfilzomib have demonstrated clinical efficacy, the search for novel inhibitors with improved selectivity and therapeutic windows continues. This guide provides a comparative overview of the investigational compound HMB-Val-Ser-Leu-VE against its clinically validated counterparts, offering insights into their mechanisms and summarizing key experimental data to inform future research and development.
This compound has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation.[1][2] Its unique structure, combining a peptide sequence with a vinyl ester, suggests a targeted approach to proteasome inhibition. However, to date, detailed in vivo efficacy studies for this compound are not publicly available. In contrast, the proteasome inhibitors Bortezomib and Carfilzomib have undergone extensive preclinical and clinical evaluation, primarily in the context of hematological malignancies such as multiple myeloma.
Comparative Efficacy of Proteasome Inhibitors in Preclinical Models
To provide a framework for evaluating the potential of novel inhibitors like this compound, this section summarizes key in vivo data from preclinical studies of Bortezomib and Carfilzomib. These studies typically utilize xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Efficacy Findings | Reference |
| Bortezomib | NOD/SCID mice with UM-PEL-1 xenografts | Primary Effusion Lymphoma | 0.3 mg/kg, intraperitoneally | Significantly improved overall survival compared to control (median survival of 32 days vs. 15 days). | [3] |
| Bortezomib | NOD-SCID gamma mice with MM.1S-CG xenografts | Multiple Myeloma | 1 mg/kg, twice a week, intraperitoneally | Reduced tumor burden as measured by bioluminescence imaging and increased trabecular bone volume. | [4][5][6] |
| Carfilzomib | SCID mice with MINO cell xenografts | Mantle Cell Lymphoma | 5 mg/kg, intravenously, on days 1 and 2 weekly for 5 cycles | Significantly inhibited tumor growth and prolonged survival of tumor-bearing mice. | [7] |
| Carfilzomib | SCID-hu mice with primary MCL xenografts | Mantle Cell Lymphoma | 5 mg/kg, intravenously, on days 1 and 2 weekly for 5 weeks | Inhibited tumor growth and prolonged survival. | [8] |
| Carfilzomib | Mice with SHP77 xenografts | Small Cell Lung Cancer | Not specified | Inhibited tumor growth and prolonged survival. | [9] |
Experimental Protocols: A Closer Look at In Vivo Methodologies
The following provides a generalized overview of the experimental protocols commonly employed in the in vivo assessment of proteasome inhibitors, based on the cited studies.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, SCID) are typically used. Human cancer cell lines (e.g., multiple myeloma, mantle cell lymphoma) are injected either subcutaneously to form solid tumors or intravenously/intraperitoneally for disseminated disease models.[3][4][7]
Drug Administration:
-
Route of Administration: Bortezomib is often administered intraperitoneally, while Carfilzomib is typically given intravenously.[4][7]
-
Dosing Schedule: Dosing regimens vary but often involve intermittent administration (e.g., twice weekly) to manage toxicity while maintaining therapeutic efficacy.[4][7]
Efficacy Endpoints:
-
Tumor Growth Inhibition: For solid tumors, tumor volume is measured regularly using calipers.[7]
-
Survival Analysis: The overall survival of the treated animals is a key endpoint, often visualized using Kaplan-Meier curves.[3]
-
Biomarker Analysis: Tumor burden in disseminated models can be monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or by measuring serum markers specific to the cancer type.[4][5]
-
Pharmacodynamic Assessments: Inhibition of proteasome activity in tissues or blood samples is measured to confirm target engagement.[1]
Signaling Pathways and Mechanisms of Action
Proteasome inhibitors exert their anti-cancer effects by disrupting the degradation of key regulatory proteins, leading to cell cycle arrest, apoptosis, and inhibition of pro-survival signaling pathways.
Figure 1. Simplified signaling pathway of proteasome inhibition.
The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins. This accumulation disrupts several critical cellular pathways. For instance, the stabilization of IκB, an inhibitor of the NF-κB pathway, prevents the activation of NF-κB, a key pro-survival signal in many cancers.[10] Similarly, the accumulation of cell cycle regulatory proteins like cyclins can lead to cell cycle arrest, while the stabilization of pro-apoptotic proteins like p53 can trigger programmed cell death.
Experimental Workflow for In Vivo Efficacy Studies
The successful evaluation of a novel proteasome inhibitor in vivo requires a well-defined experimental workflow.
Figure 2. General experimental workflow for in vivo studies.
This workflow outlines the key stages from the initial identification of a compound to the final assessment of its in vivo efficacy. Each step requires careful planning and execution to ensure the generation of robust and reproducible data.
Conclusion and Future Directions
While in vitro data positions this compound as a promising selective proteasome inhibitor, its in vivo efficacy remains to be determined. The established preclinical data for Bortezomib and Carfilzomib provide a valuable benchmark for the evaluation of this and other novel compounds. Future in vivo studies on this compound should aim to establish its pharmacokinetic and pharmacodynamic profile, determine its maximum tolerated dose, and assess its anti-tumor efficacy in relevant animal models. By systematically comparing its performance against clinically approved alternatives, the true therapeutic potential of this compound can be elucidated, potentially paving the way for a new generation of targeted cancer therapies.
References
- 1. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of HMB-Val-Ser-Leu-VE
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of HMB-Val-Ser-Leu-VE, a peptide-drug conjugate, emphasizing safety and regulatory adherence.
Pre-Disposal Planning and Hazard Assessment
Before initiating any experiment involving this compound, it is imperative to establish a detailed waste disposal plan.[1] The overriding principle of prudent laboratory practice is that no activity should commence without a clear plan for the disposal of all generated waste, including hazardous and non-hazardous materials.[1]
Hazard Identification:
-
Peptide Component (Val-Ser-Leu): Peptides are generally considered to have low chemical toxicity. However, as biologically active molecules, they may pose unforeseen biological hazards.
-
HMB (β-hydroxy-β-methylbutyrate): While the SDS for a related compound, Calcium HMB, indicates low-level hazards, the conjugated form may have different properties.
-
Vinyl Ester (VE): Vinyl esters can be reactive and may require specific handling.
-
Enzyme Inhibitor: As a potent enzyme inhibitor, this compound should be handled with care to avoid accidental exposure, which could have pharmacological effects.
Given these considerations, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.[2] Do not mix incompatible waste streams.[1]
Waste Streams for this compound:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Contaminated PPE (gloves, etc.).
-
Collection: Collect in a designated, clearly labeled, leak-proof container for solid chemical waste. The container should be compatible with the waste and have a secure lid.[3][4]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other solvents).
-
The first rinse of any container that held the compound.[4]
-
Collection: Collect in a designated, clearly labeled, leak-proof, and shatter-proof container for liquid chemical waste. The container must be chemically compatible with the solvent used. Never dispose of hazardous chemicals down the drain.[5]
-
-
Sharps Waste:
Labeling:
All waste containers must be clearly and accurately labeled.[2][3][4] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent and its concentration (for liquid waste).
-
The date of accumulation.
-
Any associated hazards (e.g., "Potent Enzyme Inhibitor").
Decontamination Procedures
Work Surfaces:
-
Decontaminate all work surfaces (benchtops, fume hood surfaces) that may have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent and water.
Equipment:
-
Thoroughly clean any non-disposable equipment (e.g., spatulas, glassware) after use.
-
The initial rinse should be collected as hazardous liquid waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's guidelines.
Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[1]
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's recycling or solid waste procedures.[4]
Storage and Disposal
On-site Storage:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[3]
-
Ensure containers are kept closed except when adding waste.[4]
-
Store incompatible waste streams separately.[4]
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional and local regulations for waste pickup and disposal.
Experimental Protocol: Waste Management Workflow
The following workflow outlines the procedural steps for managing waste generated during a typical experiment involving this compound.
-
Preparation: Before starting the experiment, prepare and label the necessary hazardous waste containers for solid, liquid, and sharps waste.
-
During the Experiment: As waste is generated, immediately segregate it into the appropriate, labeled container.
-
Post-Experiment:
-
Collect all contaminated disposable materials and place them in the solid hazardous waste container.
-
Collect all solutions and the first rinse of any containers into the liquid hazardous waste container.
-
Place all contaminated sharps into the sharps container.
-
Decontaminate work surfaces and any reusable equipment.
-
-
Waste Storage: Securely close all waste containers and move them to the designated satellite accumulation area.
-
Disposal Request: When a waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS office.
Logical Flow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.
Caption: Decision workflow for segregating this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for clarification on any procedures.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
